Product packaging for 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid(Cat. No.:CAS No. 53242-70-9)

2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid

Cat. No.: B1299896
CAS No.: 53242-70-9
M. Wt: 203.19 g/mol
InChI Key: RJOWHWZRBQBAMZ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO3 B1299896 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid CAS No. 53242-70-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-5-pyrrol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-10-4-3-8(7-9(10)11(14)15)12-5-1-2-6-12/h1-7,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOWHWZRBQBAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357487
Record name 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53242-70-9
Record name 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential biological activities of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid. This compound, a derivative of salicylic acid, presents an interesting scaffold for medicinal chemistry and materials science due to its unique combination of a pyrrole ring and a benzoic acid moiety. This document adheres to stringent data presentation and visualization standards to facilitate research and development efforts.

Physicochemical Properties

Table 1: General and Physical Properties

PropertyValueSource
IUPAC Name This compound-
CAS Number 53242-70-9[1]
Molecular Formula C₁₁H₉NO₃[1]
Molecular Weight 203.19 g/mol [1][2]
Appearance Light brown powder[2]
Melting Point Not available[3]
Boiling Point Not available[3]
Density Not available[3]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
pKa (acidic) ~3.5 - 4.5 (Carboxylic Acid), ~9.5 - 10.5 (Phenolic Hydroxyl)Computational Prediction
LogP ~2.0 - 2.5Computational Prediction
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.General chemical principles

Synthesis and Characterization

A plausible synthetic route for this compound is the Paal-Knorr pyrrole synthesis. This method involves the condensation of a primary amine with a 1,4-dicarbonyl compound.[4][5]

Proposed Synthetic Protocol: Paal-Knorr Synthesis

This protocol describes a hypothetical synthesis of this compound from 5-amino-2-hydroxybenzoic acid and 2,5-dimethoxytetrahydrofuran.

Materials:

  • 5-amino-2-hydroxybenzoic acid

  • 2,5-dimethoxytetrahydrofuran

  • Glacial acetic acid

  • Methanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 5-amino-2-hydroxybenzoic acid (1 equivalent) in a mixture of methanol and glacial acetic acid.

  • Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Synthesis_Workflow Reactants 5-amino-2-hydroxybenzoic acid + 2,5-dimethoxytetrahydrofuran Reaction Paal-Knorr Condensation (Reflux, 4-6h) Reactants->Reaction Solvent Methanol / Acetic Acid Solvent->Reaction Workup Solvent Removal & Neutralization Reaction->Workup Extraction Ethyl Acetate Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Proposed synthetic workflow for this compound.

Analytical Characterization Workflow

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis NMR 1H and 13C NMR (Structural Elucidation) MS Mass Spectrometry (Molecular Weight Confirmation) IR FT-IR Spectroscopy (Functional Group Analysis) HPLC HPLC (Purity Assessment) Product Synthesized Product Product->NMR Product->MS Product->IR Product->HPLC

Standard analytical workflow for compound characterization.

Potential Biological Activity and Experimental Protocols

Given that this compound is a derivative of salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID), it is hypothesized to exhibit inhibitory activity against cyclooxygenase (COX) enzymes.

Hypothesized Signaling Pathway: COX Inhibition

The primary mechanism of action for many NSAIDs is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Target_Compound This compound Target_Compound->COX_Enzymes

Hypothesized inhibition of the COX pathway by the target compound.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of the target compound against COX-1 and COX-2.[6][7][8][9][10]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • Hematin

  • L-epinephrine

  • Arachidonic acid

  • Test compound (this compound) dissolved in DMSO

  • Known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1)

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mixture containing COX Assay Buffer, hematin, and L-epinephrine in each well of a 96-well plate.

  • Add the purified COX-1 or COX-2 enzyme to the respective wells.

  • Add various concentrations of the test compound (or known inhibitor/DMSO vehicle control) to the wells and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Immediately measure the fluorescence kinetically for 5-10 minutes using a plate reader (e.g., Ex/Em = 535/587 nm).

  • Calculate the rate of reaction for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of a potential drug candidate on various cell lines. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11][12][13][14][15]

Materials:

  • Human cancer cell lines (e.g., HT-29, MCF-7) and a non-cancerous cell line (e.g., HEK293)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 24 or 48 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Conclusion

This compound is a compound of significant interest for further research, particularly in the field of drug discovery. Its structural similarity to known NSAIDs suggests a potential for anti-inflammatory activity through the inhibition of COX enzymes. The provided synthetic and experimental protocols offer a framework for the synthesis, characterization, and biological evaluation of this promising molecule. Further studies are warranted to elucidate its precise physicochemical properties and to explore its full therapeutic potential.

References

A Technical Guide to the Spectroscopic Characteristics of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This whitepaper serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the spectroscopic properties of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide provides predicted spectroscopic data based on the analysis of its structural analogues, namely salicylic acid and pyrrole derivatives. This information is intended to aid in the identification and characterization of this molecule.

Molecular Structure

This compound possesses a molecular formula of C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol .[1][2] The structure consists of a salicylic acid core with a pyrrole ring attached at the C5 position.

Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of benzoic acid and pyrrole moieties.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~11.0 - 13.0br s1H-COOH
~9.0 - 10.0br s1H-OH
~7.9d1HH-6
~7.7dd1HH-4
~7.1d1HH-3
~7.0t2HPyrrole H-α
~6.2t2HPyrrole H-β

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ) ppmAssignment
~172-COOH
~160C-2 (C-OH)
~135C-5 (C-N)
~131C-6
~125C-4
~120Pyrrole C-α
~118C-1
~117C-3
~110Pyrrole C-β

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
~3400Medium, SharpO-H stretch (phenol)
~3100MediumC-H stretch (aromatic and pyrrole)
1700-1680StrongC=O stretch (carboxylic acid)
1600-1450Medium-StrongC=C stretch (aromatic and pyrrole)
1320-1210StrongC-O stretch (carboxylic acid)
~1250StrongC-O stretch (phenol)

MS (Mass Spectrometry) Data (Predicted)

m/zRelative IntensityAssignment
203High[M]⁺ (Molecular Ion)
185Medium[M - H₂O]⁺
158High[M - COOH]⁺
130Medium[M - COOH - CO]⁺
77Medium[C₆H₅]⁺

Experimental Protocols

The following outlines a general procedure for the synthesis and spectroscopic analysis of this compound, adapted from methods for similar compounds.

Synthesis: Clauson-Kaas Reaction

A plausible synthetic route involves the reaction of 5-amino-2-hydroxybenzoic acid with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst, such as glacial acetic acid.

  • Dissolve 5-amino-2-hydroxybenzoic acid in glacial acetic acid.

  • Add 2,5-dimethoxytetrahydrofuran to the solution.

  • Reflux the mixture for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the crude product, wash with water, and dry.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Analysis

  • NMR Spectroscopy: Prepare a ~5-10 mg sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • IR Spectroscopy: Obtain the IR spectrum using either the KBr pellet method or as a thin film on a salt plate using an FTIR spectrometer.

  • Mass Spectrometry: Analyze the compound using an electron ionization (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Visualizations

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Compound Purification Purification (Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

In-Depth Technical Guide: Crystal Structure Analysis of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. Structurally, it integrates a salicylic acid scaffold with a pyrrole heterocycle, offering a unique combination of functionalities for applications in drug design and as a versatile building block in organic synthesis.[1][2] This document outlines its physicochemical properties, a proposed synthetic route, predicted structural characteristics in the absence of experimental crystallographic data, and its potential biological significance.

Physicochemical and Spectroscopic Data

Quantitative data for this compound has been compiled from various chemical databases and is presented below for clear reference.

PropertyValueSource
CAS Number 53242-70-9[1]
Molecular Formula C₁₁H₉NO₃[1][3]
Molecular Weight 203.19 g/mol [1][3]
Appearance Light brown powder[3]
Purity ≥98.0%[3]
IUPAC Name This compound[1]
Predicted Spectroscopic Data

In the absence of experimentally published spectra, the following are predicted spectroscopic characteristics based on the analysis of its structural analogues.

Spectroscopy Predicted Chemical Shifts (ppm) or m/z
¹H NMR Pyrrole Protons: α-protons (~7.19 ppm), β-protons (~6.33 ppm). Benzoic Acid Protons: Aromatic protons exhibiting a splitting pattern for a 1,2,4-trisubstituted benzene ring.
¹³C NMR Carbonyl Carbon: 170-175 ppm. Pyrrole Carbons: 110-120 ppm.
Mass Spectrometry Molecular Ion Peak [M]⁺: m/z of 203.

Proposed Synthesis Workflow

A plausible and efficient method for the synthesis of this compound is the Paal-Knorr pyrrole synthesis.[4][5][6][7] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[5][6] For the target molecule, the precursors would be 5-aminosalicylic acid and 2,5-dimethoxytetrahydrofuran, which serves as a stable precursor to the required 1,4-dicarbonyl compound. The reaction is typically acid-catalyzed.[6]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 5-Aminosalicylic Acid ProcessNode Paal-Knorr Condensation Reactant1->ProcessNode Reactant2 2,5-Dimethoxytetrahydrofuran Reactant2->ProcessNode Condition1 Acid Catalyst (e.g., Acetic Acid) Condition1->ProcessNode Condition2 Heating Condition2->ProcessNode ProductNode This compound ProcessNode->ProductNode

Proposed Paal-Knorr Synthesis Workflow

Predicted Crystal Structure and Molecular Interactions

While an experimental crystal structure for this compound is not publicly available, its solid-state architecture can be predicted based on the known behavior of carboxylic acids and related compounds. It is highly probable that the molecule forms centrosymmetric dimers in the solid state through hydrogen bonding between the carboxylic acid groups of two molecules.

Further intermolecular and intramolecular hydrogen bonding is anticipated involving the phenolic hydroxyl group. The planarity of the molecule will be influenced by the dihedral angle between the benzoic acid and pyrrole rings. For a similar compound, 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, this dihedral angle is 45.80°. Computational methods such as Density Functional Theory (DFT) could be employed to predict the optimized geometry and conformational preferences, including the orientation of the pyrrole ring relative to the benzoic acid moiety.

G cluster_molecule1 Molecule 1 cluster_molecule2 Molecule 2 M1_COOH Carboxylic Acid M2_COOH Carboxylic Acid M1_COOH->M2_COOH Intermolecular H-Bonding (Dimer Formation) M1_OH Hydroxyl Group M2_OH Hydroxyl Group M1_OH->M2_OH Intermolecular H-Bonding M1_Pyrrole Pyrrole Ring M2_COOH->M1_COOH Intermolecular H-Bonding (Dimer Formation) M2_Pyrrole Pyrrole Ring

Predicted Intermolecular Hydrogen Bonding

Potential Biological Significance and Signaling Pathway

As a derivative of salicylic acid, this compound is expected to exhibit anti-inflammatory properties. The established mechanism of action for salicylates involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.[8][9] Furthermore, salicylic acid and its derivatives have been shown to modulate signaling through the NF-κB pathway, a central regulator of inflammatory responses.[10] The pyrrole moiety may enhance the molecule's binding affinity to biological targets.[1]

The hypothetical signaling pathway below illustrates the potential mechanism of action.

G cluster_pathway Hypothetical Anti-inflammatory Pathway Stimulus Inflammatory Stimulus NFkB NF-κB Activation Stimulus->NFkB COX2 COX-2 Expression NFkB->COX2 Prostaglandins Prostaglandin Synthesis COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Molecule This compound Molecule->Inhibition1 Molecule->Inhibition2

Hypothetical Anti-inflammatory Signaling Pathway

Experimental Protocols

Synthesis of this compound

This protocol is based on the general procedure for the Paal-Knorr pyrrole synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-aminosalicylic acid in glacial acetic acid.

  • Addition of Reagent: To this solution, add a stoichiometric equivalent of 2,5-dimethoxytetrahydrofuran.

  • Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

  • Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

X-ray Crystallography (Standard Protocol)

The following outlines a standard procedure for the single-crystal X-ray diffraction analysis, should suitable crystals be obtained.

  • Crystallization: Grow single crystals of the compound by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.

  • Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: Process the collected data (integration and scaling). Solve the crystal structure using direct methods or Patterson methods. Refine the structural model by full-matrix least-squares on F². Locate and refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine them using a riding model.

  • Data Analysis: Analyze the final crystal structure for bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonding and π-π stacking.

  • Deposition: Deposit the final crystallographic data in a public database such as the Cambridge Structural Database (CSD).

References

Unveiling the Bioactive Potential: A Technical Guide to the Screening of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid, a unique heterocyclic compound integrating a salicylic acid backbone with a pyrrole moiety, presents a compelling scaffold for the development of novel therapeutic agents.[1] While extensive biological screening data for this specific parent compound is not widely published, its structural derivatives have demonstrated a spectrum of promising biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the methodologies employed in the biological activity screening of this compound and its analogous derivatives. The information herein is intended to equip researchers and drug development professionals with the necessary protocols and conceptual frameworks to explore the therapeutic potential of this class of compounds. The quantitative data presented is based on studies of structurally related benzoic acid and pyrrole derivatives, offering valuable insights into the potential bioactivities of the core compound.

Anticancer Activity Screening

The evaluation of the anticancer potential of this compound derivatives is primarily centered on cytotoxicity assays against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Quantitative Data: Cytotoxicity of Benzoic Acid and Pyrrole Derivatives

The following table summarizes the cytotoxic activity of various benzoic acid and pyrrole derivatives against different cancer cell lines, expressed as IC50 values (the concentration of the compound that inhibits 50% of cell growth). This data provides a comparative baseline for the potential efficacy of this compound derivatives.

CompoundCell LineIC50 (µM)Reference
Benzoic AcidHeLa (Cervical Cancer)85.54 ± 3.17 µg/ml[2]
Benzoic AcidHUH7 (Liver Cancer)120.3 ± 15.1 µg/ml[2]
Benzoic AcidMG63 (Bone Cancer)105.7 ± 9.8 µg/ml[2]
Benzoic AcidA673 (Ewing's Sarcoma)110.2 ± 12.5 µg/ml[2]
Benzoic AcidCRM612 (Lung Cancer)95.4 ± 8.2 µg/ml[2]
5-Hydroxy-1H-pyrrol-2(5H)-one derivative (1d)HCT116 (Colon Cancer)Not specified, but potent[3][4]
5-Hydroxy-1H-pyrrol-2(5H)-one derivative (1d)HeLa (Cervical Cancer)Not specified, but potent[3][4]
Experimental Protocol: MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of a test compound on adherent cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT116, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)[5][6]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.[6] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the complete growth medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

  • Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C.[6] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5] Use a reference wavelength of 630 nm to correct for background absorbance.[5][8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add this compound derivatives at various concentrations incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve_formazan Dissolve formazan crystals with solubilization solution incubate3->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow of the MTT assay for cytotoxicity screening.

Proposed Signaling Pathway: p53-Mediated Apoptosis

Studies on structurally similar compounds, such as 5-hydroxy-1H-pyrrol-2(5H)-one derivatives, suggest that their antitumor activity may be mediated through the induction of DNA damage and subsequent activation of the p53 signaling pathway, leading to cell cycle arrest and apoptosis.[3][4]

p53_Signaling_Pathway compound This compound derivative dna_damage DNA Damage compound->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 cell_cycle_arrest Cell Cycle Arrest (G1/S, G2/M) p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis dna_repair DNA Repair p53->dna_repair

Caption: Proposed p53 signaling pathway activated by derivatives.

Antimicrobial Activity Screening

The antimicrobial properties of this compound derivatives can be evaluated against a panel of pathogenic bacteria and fungi using methods such as the agar well diffusion assay. This technique provides a qualitative and semi-quantitative assessment of the antimicrobial activity.

Quantitative Data: Antimicrobial Activity of Benzoic Acid Derivatives

The following table presents the minimum inhibitory concentration (MIC) and zone of inhibition data for various benzoic acid derivatives against common bacterial strains. This information serves as a useful reference for predicting the antimicrobial potential of this compound derivatives.

CompoundMicroorganismMIC (mg/mL)Zone of Inhibition (mm)Reference
Benzoic AcidEscherichia coli O1571Not specified[9]
2-Hydroxybenzoic Acid (Salicylic Acid)Escherichia coli O1571Not specified[9]
3-Hydroxybenzoic AcidEscherichia coli O157> 1Not specified[9]
4-Hydroxybenzoic AcidEscherichia coli O157> 1Not specified[9]
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus (MRSA)15.62-31.25 µmol/LNot specified[10]
Salicylic AcidEscherichia coli250-500 µg/mLNot specified[11]
Salicylic AcidPseudomonas aeruginosa250-500 µg/mLNot specified[11]
Experimental Protocol: Agar Well Diffusion Assay

This protocol describes the procedure for assessing the antimicrobial activity of a test compound.

Materials:

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

  • Incubator

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (solvent used to dissolve the compound, e.g., DMSO)

Procedure:

  • Preparation of Inoculum: Prepare a standardized microbial inoculum with a turbidity equivalent to the 0.5 McFarland standard.[12]

  • Plate Inoculation: Aseptically swab the entire surface of the agar plate with the prepared microbial inoculum to ensure a uniform lawn of growth.[13]

  • Well Creation: Use a sterile cork borer to create wells of 6 to 8 mm in diameter in the inoculated agar.[12]

  • Compound Application: Add a defined volume (e.g., 100 µL) of the this compound derivative solution at a known concentration into each well. Also, add the positive and negative controls to separate wells.

  • Pre-diffusion: Allow the plates to stand for about 30 minutes to permit the diffusion of the compound into the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow: Agar Well Diffusion Assay

Agar_Well_Diffusion_Workflow start Start prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum inoculate_plate Inoculate agar plate with the microbial suspension prepare_inoculum->inoculate_plate create_wells Create wells in the agar inoculate_plate->create_wells add_samples Add test compound, positive, and negative controls to the wells create_wells->add_samples pre_diffuse Allow for pre-diffusion add_samples->pre_diffuse incubate Incubate the plates pre_diffuse->incubate measure_zones Measure the zones of inhibition incubate->measure_zones end End measure_zones->end

Caption: Workflow of the agar well diffusion assay.

Anti-inflammatory Activity Screening

The anti-inflammatory properties of this compound derivatives can be investigated using in vivo models, such as the carrageenan-induced paw edema test in rodents. This assay is a classic and reliable method for evaluating the acute anti-inflammatory activity of a compound.

Quantitative Data: Anti-inflammatory Activity of Benzoic and Pyrrole Acid Derivatives

The following table provides data on the anti-inflammatory effects of related compounds, demonstrating the potential for this class of molecules to inhibit inflammation.

CompoundModelDose% Inhibition of EdemaReference
(Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic AcidCarrageenan-induced paw edema in rats25 mg/kg48.9 - 63.1%[8]
(Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic AcidCarrageenan-induced paw edema in rats125 mg/kg48.9 - 63.1%[8]
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acidCarrageenan-induced paw edema in ratsNot specifiedSignificant reduction[13]
5-acetamido-2-hydroxy benzoic acidCarrageenan-induced paw edema in ratsNot specifiedEffective in reducing edema
Experimental Protocol: Carrageenan-Induced Paw Edema Test

This protocol details the procedure for assessing the in vivo acute anti-inflammatory activity of a test compound.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in sterile saline)

  • Plethysmometer

  • Test compound (this compound derivative)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac)

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test groups with different doses of the compound). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally to the respective groups.

  • Induction of Edema: One hour after the administration of the treatments, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[13]

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow start Start group_animals Group and fast animals start->group_animals administer_compounds Administer test compound, standard, and vehicle group_animals->administer_compounds induce_edema Inject carrageenan into the hind paw administer_compounds->induce_edema measure_volume_initial Measure initial paw volume (0h) induce_edema->measure_volume_initial measure_volume_timed Measure paw volume at 1, 2, 3, and 4h measure_volume_initial->measure_volume_timed calculate_inhibition Calculate percentage of edema inhibition measure_volume_timed->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for the carrageenan-induced paw edema assay.

The structural motif of this compound holds significant promise for the discovery of new therapeutic agents. While further investigation into the specific biological activities of the parent compound is warranted, the established screening protocols and the encouraging results from its derivatives provide a solid foundation for future research. This guide offers the essential tools and frameworks for researchers to systematically evaluate the anticancer, antimicrobial, and anti-inflammatory potential of this intriguing class of molecules, paving the way for the potential development of novel and effective drugs.

References

The Discovery and Isolation of Novel Hydroxybenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of novel hydroxybenzoic acid derivatives. Hydroxybenzoic acids and their derivatives represent a diverse class of phenolic compounds found extensively in nature and are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities. These activities include antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This guide details experimental protocols for their synthesis and purification, presents quantitative data on their biological efficacy, and illustrates key signaling pathways modulated by these compounds.

Isolation of Novel Hydroxybenzoic Acid Derivatives from Natural Sources

The isolation of novel compounds from natural sources is a critical first step in drug discovery. A recently identified novel p-hydroxybenzoic acid derivative, 5-(p-hydroxybenzoyl) shikimic acid (5pHSA), was successfully isolated from Bacopa procumbens, a plant known for its production of various phenolic compounds.[4][5]

Experimental Protocol: Isolation of 5-(p-hydroxybenzoyl) shikimic acid (5pHSA) from Bacopa procumbens

This protocol outlines the hydroalcoholic extraction, liquid-liquid partitioning, and subsequent chromatographic separation used to isolate 5pHSA.[4][5]

1. Extraction:

  • Ground plant material of Bacopa procumbens is extracted with a 50% aqueous ethanolic solution (1:10 w/v ratio) under reflux for 4 hours.

  • The resulting mixture is centrifuged at 3500 rpm for 5 minutes to separate the supernatant.

2. Liquid-Liquid Partitioning:

  • The ethanolic extract is concentrated and then subjected to liquid-liquid partitioning with ethyl acetate.

3. Chromatographic Separation and Purification:

  • The ethyl acetate fraction is further purified using column chromatography.

  • The column is packed with silica gel (70-230 mesh).

  • A gradient elution is performed using a chloroform:methanol solvent system, with increasing polarity (from 90:10 to 50:50 v/v).[6]

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Fractions containing the compound of interest are combined and further purified by preparative TLC and crystallization to yield pure 5pHSA.[6]

4. Structural Elucidation:

  • The structure of the isolated compound is confirmed using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS-EI), and Nuclear Magnetic Resonance (NMR) techniques.[5]

Synthesis of Novel Hydroxybenzoic Acid Derivatives

Chemical synthesis allows for the production of novel derivatives with modified structures to enhance biological activity and pharmacokinetic properties.

Microwave-Assisted Synthesis of 1,3,4-Oxadiazole Derivatives of 4-Hydroxybenzoic Acid

Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating methods.[7][8] This protocol describes the synthesis of 1,3,4-oxadiazole derivatives from 4-hydroxybenzoic acid hydrazide.

Step 1: Synthesis of 4-Hydroxybenzohydrazide

  • A mixture of ethyl p-hydroxybenzoate (0.166 g) and hydrazine hydrate (2 mL) is placed in a conical flask.

  • The mixture is subjected to microwave irradiation at 180 watts for 3 minutes.

  • The resulting precipitate is filtered and collected. Yield: 93%.[8]

Step 2: Synthesis of Schiff Base Derivatives

  • The 4-hydroxybenzohydrazide is reacted with various aromatic aldehydes in the presence of a small amount of ethanol (3 mL).

  • The reaction mixture is irradiated in a microwave at 180-360 watts for 3-8 minutes.[7]

Step 3: Synthesis of 1,3,4-Oxadiazole Derivatives

  • The Schiff base derivatives are treated with acetic anhydride.

  • The mixture is irradiated in a microwave oven to synthesize the N-acetyl-1,3,4-oxadiazole derivatives.[7][9]

Synthesis of Mitochondriotropic Antioxidants from Hydroxybenzoic Acid

Targeting antioxidants to mitochondria is a promising strategy for combating diseases associated with oxidative stress.[10] This protocol details the synthesis of hydroxybenzoic acid derivatives conjugated to a triphenylphosphonium (TPP⁺) cation, which facilitates their accumulation in mitochondria.[2][11]

Step 1: Synthesis of Benzoic Acid Amide Derivatives

  • The starting benzoic acid (e.g., 3,4-dimethoxybenzoic acid, 1 mmol) is dissolved in dichloromethane (15 mL).

  • POCl₃ (1 mmol) is added at room temperature.

  • After 30 minutes, the mixture is cooled in an ice bath, and the appropriate amino-alcohol (e.g., 8-aminooctan-1-ol, 1.2 mmol) and DIPEA (4 mmol) are added.

  • The reaction is stirred for 1-2 hours at room temperature and then extracted with dichloromethane.[2]

Step 2: Synthesis of Bromo Derivatives

  • The benzoic acid amide derivative (1 mmol) and 1,2-dibromotetrachloroethane (1 mmol) are dissolved in THF (20 mL).

  • 1,2-bis(diphenylphosphine)ethane (diphos) (0.5 mmol) is added, and the reaction is stirred at room temperature for 20 hours.

  • The product is purified by silica gel flash chromatography.[2]

Step 3: Synthesis of Triphenylphosphonium Salt Derivatives

  • The bromo derivative is reacted with triphenylphosphine at 120°C for 48 hours to yield the triphenylphosphonium salt.[11]

Step 4: Demethylation to Yield Final Mitochondriotropic Antioxidant

  • The triphenylphosphonium salt derivative (1 mmol) is dissolved in anhydrous dichloromethane (15 mL) and cooled to below -70°C under argon.

  • Boron tribromide (5–7 mmol, 1 M solution in dichloromethane) is added, and the reaction is kept at -70°C for 10 minutes, then allowed to warm to room temperature and continued for 12 hours.

  • The reaction is quenched with water, and the final product is isolated.[2]

Purification of Hydroxybenzoic Acid Derivatives

Purification is a crucial step to obtain high-purity compounds for biological testing and further development.

Experimental Protocol: Purification of p-Hydroxybenzoic Acid by Recrystallization

Recrystallization is a common technique for purifying solid organic compounds.[12]

  • Dissolve the crude p-hydroxybenzoic acid in a minimum amount of hot water.

  • If the solution is colored, add a small amount of decolorizing charcoal and boil for a few minutes.

  • Filter the hot solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold water.

  • Dry the crystals to obtain the purified p-hydroxybenzoic acid.[12][13]

A more advanced purification process involves acidification and treatment with a mixture of sodium bisulfite, zinc dust, and carbon to decolorize and remove impurities before the final crystallization.[4]

Quantitative Data on Biological Activity

The following tables summarize the quantitative biological activity of various novel hydroxybenzoic acid derivatives.

Table 1: Antibacterial Activity of Hydroxybenzoic Acid Derivatives

CompoundBacterial StrainMIC (μg/mL)Reference(s)
5-(p-hydroxybenzoyl) shikimic acid (5pHSA)Methicillin-resistant Staphylococcus haemolyticus100[1]
5-(p-hydroxybenzoyl) shikimic acid (5pHSA)Escherichia coli100[1]
5-(p-hydroxybenzoyl) shikimic acid (5pHSA)Staphylococcus aureus> 100[1]
5-(p-hydroxybenzoyl) shikimic acid (5pHSA)MRSA> 100[1]
5-(p-hydroxybenzoyl) shikimic acid (5pHSA)Klebsiella pneumoniae> 100[1]
ProcumGastrodin A (PG-A)Staphylococcus aureus50[1]
ProcumGastrodin A (PG-A)Methicillin-resistant Staphylococcus haemolyticus50[1]
Sinapic AcidStaphylococcus aureus31.25[14]
p-Coumaric AcidStaphylococcus aureus31.25[14]
p-Coumaric AcidEscherichia coli62.50[14]

Table 2: Antioxidant Activity of Hydroxybenzoic Acid Derivatives

CompoundAssayIC₅₀ or % InhibitionReference(s)
4-Hydrazinobenzoic acid derivative 3DPPH72.29 ± 0.24% inhibition at 20 μg/mL[15]
4-Hydrazinobenzoic acid derivative 5DPPH~70% inhibition at 20 μg/mL[15]
4-Hydrazinobenzoic acid derivative 7ABTS84.34 ± 0.10% inhibition at 20 μg/mL[15]
Galloyl-based cinnamic ester 9Cellular Antioxidant Assay51.13 ± 1.27% inhibition[16]
Galloyl-based benzoic ester 11Cellular Antioxidant Assay54.90 ± 3.65% inhibition[16]

Signaling Pathways and Experimental Workflows

The biological effects of hydroxybenzoic acid derivatives are often mediated through the modulation of specific cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival.[17][18] Some hydroxybenzoic acid derivatives have been shown to exert their anti-inflammatory effects by modulating this pathway. The canonical pathway is activated by pro-inflammatory signals like TNF-α and IL-1, leading to the phosphorylation and degradation of the inhibitor of κB (IκB). This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes involved in the inflammatory response.[18][19]

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex Activates IkB_NFkB IκB-NF-κB (Inactive) IKK_complex->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates IkB_NFkB->NFkB Releases IkB_P P-IκB IkB_NFkB->IkB_P Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Transcription Gene Transcription (Inflammatory Response) Nucleus->Transcription Activates HBA_derivative Hydroxybenzoic Acid Derivative HBA_derivative->IKK_complex Inhibits

Caption: Canonical NF-κB signaling pathway and potential inhibition by hydroxybenzoic acid derivatives.

General Experimental Workflow for Isolation and Identification

The following diagram illustrates a typical workflow for the discovery of novel hydroxybenzoic acid derivatives from natural product sources.

Experimental_Workflow Plant_Material Plant Material (e.g., Bacopa procumbens) Extraction Extraction (e.g., 50% Ethanol, Reflux) Plant_Material->Extraction Partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate) Extraction->Partitioning Column_Chromatography Column Chromatography (Silica Gel) Partitioning->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Monitoring TLC Monitoring TLC_Monitoring->Fraction_Collection Fraction_Collection->TLC_Monitoring Purification Further Purification (Prep-TLC, Crystallization) Fraction_Collection->Purification Pure_Compound Pure Novel Compound (e.g., 5pHSA) Purification->Pure_Compound Structural_Elucidation Structural Elucidation (NMR, MS, HPLC) Pure_Compound->Structural_Elucidation Biological_Screening Biological Activity Screening (e.g., Antibacterial, Antioxidant) Pure_Compound->Biological_Screening Data_Analysis Data Analysis (MIC, IC50) Biological_Screening->Data_Analysis

Caption: General workflow for the isolation of novel hydroxybenzoic acid derivatives.

References

An In-depth Technical Guide to 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid (CAS 53242-70-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid, with CAS Registry Number 53242-70-9, is a multifaceted organic compound that has garnered significant interest in the scientific community. Structurally, it is a derivative of salicylic acid, featuring a pyrrole ring attached to the 5-position of the benzene ring.[1] This unique combination of a phenol, a carboxylic acid, and a heterocyclic pyrrole moiety imparts a range of chemical properties that make it a valuable building block in organic synthesis and a compound of interest for potential therapeutic applications.[1] Its utility is primarily seen in its role as a versatile intermediate for the synthesis of more complex molecules, including those with potential biological activities.[1] Notably, derivatives of this compound have been explored for their cytotoxic effects against cancer cell lines, suggesting its potential as a lead compound in the development of novel anticancer agents.[1]

Physicochemical and Spectral Properties

A comprehensive understanding of the physicochemical and spectral properties of this compound is crucial for its application in research and development. The key properties are summarized in the tables below.

Physicochemical Properties
PropertyValueSource
CAS Number 53242-70-9[1]
Molecular Formula C₁₁H₉NO₃[1]
Molecular Weight 203.19 g/mol [1]
Physical Form Light brown powder
Melting Point 239-240 °Cabcr GmbH
Predicted logP 2.3PubChem
Spectral Data

The spectral data provides insight into the molecular structure of the compound.

Table of Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Pyrrole H (α to N)~7.2t
Pyrrole H (β to N)~6.3t
Aromatic H (adjacent to -OH)~7.0d
Aromatic H (adjacent to pyrrole)~7.5dd
Aromatic H (ortho to -COOH)~7.9d
-OHBroad singlets
-COOHBroad singlets

Table of Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | |---|---|---| | C=O (Carboxylic Acid) | ~172 | | Aromatic C-OH | ~155 | | Aromatic C-N | ~135 | | Aromatic C-H | 115-130 | | Pyrrole C (α to N) | ~120 | | Pyrrole C (β to N) | ~110 |

Infrared spectroscopy helps in identifying the functional groups present in a molecule. The characteristic IR absorption bands for this compound are expected as follows:

Table of Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500 (broad)Hydrogen-bonded O-H stretch
O-H (Phenol)~3400 (broad)Hydrogen-bonded O-H stretch
C-H (Aromatic/Pyrrole)3100-3000C-H stretching vibrations
C=O (Carboxylic Acid)1700-1680Carbonyl stretching
C=C (Aromatic/Pyrrole)1600-1450Ring stretching vibrations
C-O (Carboxylic Acid/Phenol)1320-1210C-O stretching vibrations

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ is expected at m/z 203.

Table of Expected Mass Spectrometry Fragmentation

m/zFragment IonDescription
203[C₁₁H₉NO₃]⁺Molecular Ion
185[C₁₁H₈NO₂]⁺Loss of H₂O
158[C₁₀H₈NO]⁺Loss of COOH
130[C₉H₈N]⁺Loss of COOH and CO
77[C₆H₅]⁺Phenyl fragment
67[C₄H₅N]⁺Pyrrole fragment

Synthesis

The synthesis of N-aryl pyrroles like this compound is commonly achieved through condensation reactions. The Paal-Knorr pyrrole synthesis is a well-established method for the formation of pyrrole rings.[2][3][4] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[3] A variation of this method, the Clauson-Kaas reaction, utilizes 2,5-dimethoxytetrahydrofuran as a precursor to the 1,4-dicarbonyl compound, which then reacts with an amine under acidic conditions.[5]

Synthetic Pathway: Paal-Knorr Synthesis

A plausible synthetic route to this compound involves the reaction of 5-aminosalicylic acid with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst, typically glacial acetic acid.

Paal-Knorr Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 5-Aminosalicylic Acid catalyst Glacial Acetic Acid (Catalyst and Solvent) reactant1->catalyst reactant2 2,5-Dimethoxytetrahydrofuran reactant2->catalyst product This compound catalyst->product heating Heating (Reflux)

Paal-Knorr synthesis of the target compound.
Experimental Protocol (General)

The following is a generalized experimental protocol based on the Paal-Knorr synthesis of N-substituted pyrroles.

Materials:

  • 5-Aminosalicylic acid

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial acetic acid

  • Distilled water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5-aminosalicylic acid in glacial acetic acid.

  • To this solution, add 2,5-dimethoxytetrahydrofuran.

  • Heat the reaction mixture to reflux and maintain for a period of 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent, such as aqueous ethanol, to obtain the purified this compound.

  • Dry the purified product under vacuum.

Biological Activity and Potential Applications

Derivatives of this compound have shown promise in the field of drug discovery, particularly in cancer research. The presence of the pyrrole and salicylic acid moieties suggests that the compound may interact with various biological targets.

Cytotoxicity and Anticancer Potential

While specific cytotoxic data for this compound is not extensively documented, related compounds have been investigated for their ability to inhibit the growth of cancer cells.[1] The mechanism of action for such compounds often involves the induction of apoptosis (programmed cell death) or the inhibition of key enzymes involved in cell proliferation.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[6][7][8][9]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can then be determined.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 treat_cells Treat with this compound incubate1->treat_cells incubate2 Incubate for 24-72 hours treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance analyze_data Calculate cell viability and IC50 measure_absorbance->analyze_data end End analyze_data->end

Workflow of the MTT cytotoxicity assay.
Sirtuin Inhibition

Sirtuins (SIRTs) are a class of NAD⁺-dependent deacetylases that play crucial roles in various cellular processes, including gene silencing, cell cycle regulation, and metabolism.[10] Dysregulation of sirtuin activity has been implicated in several diseases, including cancer.[11][12][13] Specifically, SIRT1 and SIRT2 have been identified as potential therapeutic targets in oncology.[13] Some benzoic acid derivatives have been shown to inhibit sirtuin activity.

Sirtuins can act as either tumor promoters or suppressors depending on the cellular context. For instance, SIRT1 can deacetylate and inactivate the tumor suppressor p53, thereby promoting cell survival.[12] It can also modulate other cancer-related pathways such as PI3K/AKT and Wnt signaling.[1][12] Inhibition of SIRT1 can lead to increased p53 activity, resulting in cell cycle arrest and apoptosis.

Sirtuin_Signaling_Pathway cluster_nucleus Nucleus SIRT1 SIRT1 p53_deacetylated p53 (Inactive) SIRT1->p53_deacetylated deacetylates p53_acetylated Acetylated p53 (Active) p53_acetylated->p53_deacetylated Apoptosis Apoptosis p53_acetylated->Apoptosis CellCycleArrest Cell Cycle Arrest p53_acetylated->CellCycleArrest DNA_damage DNA Damage DNA_damage->p53_acetylated activates Inhibitor This compound (Potential Inhibitor) Inhibitor->SIRT1 inhibits

References

Methodological & Application

Synthesis Protocol for 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive protocol for the synthesis of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is based on the Paal-Knorr pyrrole synthesis, a reliable and efficient method for the construction of pyrrole rings. This application note includes detailed experimental procedures, a summary of chemical properties, and visual diagrams to illustrate the reaction workflow and mechanism, intended for researchers and professionals in drug development and organic synthesis.

Introduction

This compound is a bifunctional organic molecule that incorporates both a salicylic acid and a pyrrole moiety.[1] This unique structure makes it a versatile intermediate for the synthesis of more complex molecules with potential applications in pharmaceuticals and as ligands in coordination chemistry.[1] The presence of the pyrrole ring, a common motif in biologically active compounds, coupled with the established pharmacological properties of salicylic acid derivatives, makes this compound a target of interest for drug discovery programs. The synthesis detailed herein utilizes the Paal-Knorr reaction, a classic condensation reaction between a 1,4-dicarbonyl compound and a primary amine to form a pyrrole.[2][3][4][5][6]

Chemical Properties and Data

The key chemical properties of the starting materials and the final product are summarized in the table below for easy reference.

Compound NameFormulaMolecular Weight ( g/mol )AppearanceCAS Number
5-Aminosalicylic acidC₇H₇NO₃153.14Off-white to tan crystalline powder89-57-6
2,5-DimethoxytetrahydrofuranC₆H₁₂O₃132.16Colorless to light yellow liquid696-59-3
This compoundC₁₁H₉NO₃203.19Light brown powder[7]53242-70-9[1]

Experimental Protocol: Paal-Knorr Synthesis

This protocol describes the synthesis of this compound from 5-aminosalicylic acid and 2,5-dimethoxytetrahydrofuran.

Materials and Reagents
  • 5-Aminosalicylic acid (≥98% purity)

  • 2,5-Dimethoxytetrahydrofuran (98% purity)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Hydrochloric Acid (HCl), 1M

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexane

Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

Reaction Procedure
  • Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-aminosalicylic acid (1.53 g, 10 mmol) in glacial acetic acid (30 mL).

  • Addition of Dicarbonyl Precursor: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.32 g, 10 mmol).

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 118 °C) with continuous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Reaction Quenching and Product Isolation: After 2 hours of reflux, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing 100 mL of ice-cold water. A precipitate will form.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (3 x 20 mL).

  • Neutralization and Extraction: Suspend the crude product in 50 mL of deionized water and carefully add a saturated solution of sodium bicarbonate until the pH is neutral (pH 7). Extract the aqueous solution with ethyl acetate (3 x 30 mL).

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture to yield this compound as a light brown powder.

Visualization of Workflow and Reaction

The following diagrams illustrate the experimental workflow and the chemical reaction.

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification dissolve Dissolve 5-Aminosalicylic Acid in Glacial Acetic Acid add_dicarbonyl Add 2,5-Dimethoxytetrahydrofuran dissolve->add_dicarbonyl reflux Reflux for 2 hours add_dicarbonyl->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Ice-Water cool->precipitate filter Vacuum Filtration precipitate->filter neutralize Neutralize with NaHCO3 filter->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry over MgSO4 extract->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize evaporate->recrystallize product Final Product recrystallize->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

paal_knorr_reaction Paal-Knorr Synthesis of this compound reactant1 5-Aminosalicylic acid plus + reactant1->plus reactant2 2,5-Dimethoxytetrahydrofuran arrow -> reactant2->arrow plus->reactant2 conditions Glacial Acetic Acid, Reflux arrow->conditions product This compound arrow->product water + 2 CH3OH + H2O

Caption: The overall chemical equation for the Paal-Knorr synthesis of the target compound.

Expected Results and Characterization

The synthesis is expected to yield this compound as a light brown solid.[7] The purity of the compound can be assessed by standard analytical techniques.

  • Purity: Expected to be ≥98% after recrystallization.[7]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation. The protons on the pyrrole ring typically show distinct multiplets. The protons at the 2' and 5' positions (alpha to the nitrogen) are expected to resonate at a different frequency than the protons at the 3' and 4' positions (beta to the nitrogen).[1] For a similar compound, 4-(1H-pyrrol-1-yl)benzoic acid, the α-protons appear around 7.19 ppm and the β-protons at approximately 6.33 ppm.[1] The aromatic protons on the benzoic acid ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.[1]

  • Mass Spectrometry: The molecular weight of the product is 203.19 g/mol .[1] Mass spectrometry should show a molecular ion peak [M]⁺ at an m/z of approximately 203.[1]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Glacial acetic acid is corrosive and has a strong odor. Handle with care.

  • 2,5-Dimethoxytetrahydrofuran is flammable. Keep away from ignition sources.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

  • The product, this compound, may cause skin and eye irritation, and respiratory irritation.[8]

Conclusion

The Paal-Knorr synthesis provides an effective and straightforward method for the preparation of this compound. This protocol offers a detailed guide for researchers to synthesize this valuable compound for further investigation in various fields of chemical and pharmaceutical sciences.

References

High-Yield Synthesis of Substituted Benzoic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of substituted benzoic acids, crucial intermediates in the pharmaceutical and chemical industries. The methods outlined below have been selected for their efficiency, broad applicability, and high reported yields.

Kolbe-Schmitt Reaction: Synthesis of Hydroxybenzoic Acids

The Kolbe-Schmitt reaction is a classic and industrially significant method for the synthesis of ortho- and para-hydroxybenzoic acids via the carboxylation of phenols. The regioselectivity of the reaction can be controlled by the choice of the alkali metal hydroxide.

Key Features:

  • High Yields: Particularly for salicylic acid (ortho-hydroxybenzoic acid) and p-hydroxybenzoic acid.

  • Industrial Relevance: A primary method for producing precursors to aspirin and parabens.[1][2]

  • Regioselectivity: The use of sodium phenoxide favors the formation of the ortho-isomer, while potassium phenoxide favors the para-isomer.[1][2][3]

Quantitative Data
Starting MaterialBaseProductYield (%)Reference
PhenolNaOHSalicylic acid~90%[3]
PhenolKOHp-Hydroxybenzoic acid81.5 - 83.6%[3]
ResorcinolKHCO₃2,4-Dihydroxybenzoic acidHigh[4]
Experimental Protocol: Synthesis of Salicylic Acid

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • Carbon dioxide (CO₂)

  • Sulfuric acid (H₂SO₄)

  • Anhydrous conditions are crucial for high yields.[5]

Procedure:

  • Formation of Sodium Phenoxide: Phenol is treated with a stoichiometric amount of sodium hydroxide to generate sodium phenoxide. The phenoxide ion is a more potent nucleophile than phenol itself.[2]

  • Carboxylation: The sodium phenoxide is heated to 125°C under a high pressure of carbon dioxide (100 atm). The CO₂ undergoes electrophilic aromatic substitution with the phenoxide.[1][2]

  • Acidification: The resulting sodium salicylate is treated with sulfuric acid to protonate the carboxylate and precipitate the salicylic acid.[1][2]

  • Purification: The crude salicylic acid can be purified by recrystallization.

Reaction Workflow

Kolbe_Schmitt_Workflow Phenol Phenol Na_Phenoxide Sodium Phenoxide Phenol->Na_Phenoxide Deprotonation NaOH NaOH Na_Salicylate Sodium Salicylate Na_Phenoxide->Na_Salicylate Carboxylation CO2 CO2 (125°C, 100 atm) Salicylic_Acid Salicylic Acid Na_Salicylate->Salicylic_Acid Acidification H2SO4 H2SO4

Caption: Workflow for the Kolbe-Schmitt Synthesis of Salicylic Acid.

Grignard Reagent Carboxylation

The carboxylation of Grignard reagents is a versatile method for the synthesis of a wide range of substituted benzoic acids from aryl halides. This method is particularly useful for laboratory-scale synthesis.

Key Features:

  • Broad Substrate Scope: Applicable to a wide variety of aryl halides.

  • Good Yields: Typically in the range of 80% or higher.[6]

  • Strictly Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.[7]

Quantitative Data
Aryl HalideProductYield (%)Reference
BromobenzeneBenzoic acid80%[6]
Experimental Protocol: Synthesis of Benzoic Acid from Bromobenzene

Materials:

  • Bromobenzene

  • Magnesium (Mg) turnings

  • Anhydrous diethyl ether or THF

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl)

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried flask under an inert atmosphere, magnesium turnings are covered with anhydrous diethyl ether. A solution of bromobenzene in anhydrous ether is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is often initiated by gentle heating.[6]

  • Carboxylation: The prepared Grignard reagent is slowly poured over an excess of crushed dry ice. The dry ice serves as both the source of CO₂ and a cooling agent.[6] A magnesium carboxylate salt is formed as an intermediate.[8]

  • Work-up: After the excess dry ice has sublimated, the reaction mixture is hydrolyzed by the slow addition of aqueous HCl. This protonates the carboxylate salt to form benzoic acid and dissolves the remaining magnesium salts.[8]

  • Extraction and Purification: The benzoic acid is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by recrystallization.[7]

Logical Relationship of Grignard Carboxylation

Grignard_Carboxylation Aryl_Halide Aryl Halide (Ar-X) Grignard Grignard Reagent (Ar-MgX) Aryl_Halide->Grignard Mg Mg / Anhydrous Ether Carboxylate_Salt Magnesium Carboxylate Salt (Ar-COOMgX) Grignard->Carboxylate_Salt CO2 Dry Ice (CO2) Benzoic_Acid Substituted Benzoic Acid (Ar-COOH) Carboxylate_Salt->Benzoic_Acid Acid_Workup Acidic Work-up (e.g., HCl)

Caption: Key steps in the synthesis of benzoic acids via Grignard carboxylation.

Oxidation of Alkylbenzenes

The oxidation of the alkyl side-chain of alkylbenzenes is a straightforward and often high-yielding method for the synthesis of benzoic acids. This method requires the presence of at least one benzylic hydrogen on the alkyl group.

Key Features:

  • Strong Oxidizing Agents: Commonly employs potassium permanganate (KMnO₄) or chromic acid.[9][10]

  • Requirement of Benzylic Hydrogen: The alkyl group must possess at least one hydrogen atom on the carbon directly attached to the benzene ring.[11][12]

  • High Conversion: Can achieve high conversion rates, with some reports of up to 100%.

Quantitative Data
Starting MaterialOxidizing AgentProductYield (%)Reference
TolueneAlkaline KMnO₄Benzoic acidHigh[10]
Substituted AlkylbenzenesO₂/Co, Mn, or Ni saltsSubstituted Benzoic AcidsHigh (up to 100% conversion)[13]
Benzyl AlcoholNaOCl/Ni-oxideBenzoic Acid~98%[14]
Experimental Protocol: Synthesis of Benzoic Acid from Toluene

Materials:

  • Toluene

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃) (optional, for alkaline conditions)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

Procedure:

  • Oxidation: Toluene is refluxed with an aqueous solution of potassium permanganate. The reaction can be carried out under neutral, acidic, or alkaline conditions. Alkaline conditions using sodium carbonate are often preferred to prevent the formation of acidic byproducts.[12]

  • Manganese Dioxide Removal: During the reaction, a brown precipitate of manganese dioxide (MnO₂) is formed. After the reaction is complete, the hot solution is filtered to remove the MnO₂.

  • Acidification: The filtrate, containing the potassium salt of benzoic acid, is cooled and then acidified with a strong acid such as HCl or H₂SO₄. This protonates the benzoate to precipitate benzoic acid.

  • Isolation and Purification: The precipitated benzoic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from hot water.

Experimental Workflow for Alkylbenzene Oxidation

Alkylbenzene_Oxidation Alkylbenzene Alkylbenzene Potassium_Benzoate Potassium Benzoate Solution Alkylbenzene->Potassium_Benzoate Oxidation KMnO4 KMnO4 (aq), Heat Filtration Filtration to remove MnO2 Potassium_Benzoate->Filtration Acidification Acidification (e.g., HCl) Filtration->Acidification Benzoic_Acid Benzoic Acid Acidification->Benzoic_Acid

Caption: Workflow for the oxidation of alkylbenzenes to benzoic acids.

Palladium-Catalyzed Carboxylation of Aryl Halides

A modern and highly versatile method for the synthesis of substituted benzoic acids is the palladium-catalyzed direct carboxylation of aryl halides with carbon dioxide. This method offers mild reaction conditions and excellent functional group tolerance.[15][16]

Key Features:

  • Mild Conditions: Often proceeds at or near room temperature and atmospheric pressure of CO₂.[16]

  • High Functional Group Tolerance: Tolerates a wide range of functional groups on the aryl halide.[15][16]

  • Avoidance of Toxic Reagents: Does not require the use of highly toxic carbon monoxide (CO) gas.[16]

Quantitative Data
Aryl HalideCatalyst SystemReducing AgentYield (%)Reference
Various Aryl BromidesPd(OAc)₂ / LigandOrganozinc derivative40 - 82%[17]
Aryl IodidesPdII@MIL-101(Cr)-NH₂Electrochemical Reduction of CO₂Moderate to Excellent[18]
Experimental Protocol: General Procedure for Palladium-Catalyzed Carboxylation

Materials:

  • Aryl bromide or iodide

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., a phosphine ligand)

  • Reducing agent (e.g., an organozinc compound like diethylzinc)

  • Carbon dioxide (CO₂)

  • Anhydrous organic solvent

Procedure:

  • Reaction Setup: In a reaction vessel under an inert atmosphere, the aryl halide, palladium catalyst, ligand, and anhydrous solvent are combined.

  • Addition of Reducing Agent: The reducing agent is added to the reaction mixture.

  • Carboxylation: The reaction vessel is then flushed with carbon dioxide, and the reaction is stirred at the appropriate temperature for the specified time.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude benzoic acid is then purified using standard techniques such as column chromatography or recrystallization.

Signaling Pathway for Palladium-Catalyzed Carboxylation

Palladium_Catalysis Pd0 Pd(0) Catalyst Ox_Add Oxidative Addition Pd0->Ox_Add ArX Aryl Halide (Ar-X) ArX->Ox_Add ArPdX Ar-Pd(II)-X Ox_Add->ArPdX Transmetalation Transmetalation/Reduction ArPdX->Transmetalation Reducing_Agent Reducing Agent Reducing_Agent->Transmetalation ArPdR Ar-Pd(II)-R Transmetalation->ArPdR CO2_Insertion CO2 Insertion ArPdR->CO2_Insertion ArCOOPdR ArCOO-Pd(II)-R CO2_Insertion->ArCOOPdR CO2 CO2 CO2->CO2_Insertion Red_Elim Reductive Elimination ArCOOPdR->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Benzoic_Acid Benzoic Acid Derivative Red_Elim->Benzoic_Acid

Caption: Catalytic cycle for palladium-catalyzed carboxylation of aryl halides.

References

Application Notes and Protocols: 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid in medicinal chemistry, based on the activities of its parent scaffolds, salicylic acid and pyrrole. While specific biological data for this compound is not extensively available in the public domain, its structural features suggest promising avenues for research and development. This document offers representative protocols and conceptual frameworks for its investigation as an anti-inflammatory, anticancer, and antimicrobial agent.

Introduction

This compound is a unique hybrid molecule that combines the structural features of salicylic acid and a pyrrole ring.[1] This combination of a well-known anti-inflammatory agent's backbone with a versatile heterocyclic moiety presents a compelling scaffold for the design of novel therapeutic agents.[1] The salicylic acid component provides a potential anchor for binding to enzyme active sites, such as cyclooxygenases (COX), while the pyrrole group offers opportunities for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.[1]

Chemical Structure:

Potential Therapeutic Applications

Based on the known biological activities of salicylic acid and pyrrole derivatives, this compound is a candidate for investigation in the following areas:

  • Anti-inflammatory Activity: As a derivative of salicylic acid, a primary area of interest is its potential to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

  • Anticancer Activity: Pyrrole-containing compounds have demonstrated a wide range of anticancer activities, including the induction of apoptosis and cell cycle arrest. The combination with a hydroxybenzoic acid moiety could lead to novel mechanisms of action.

  • Antimicrobial Activity: Both pyrrole and salicylic acid derivatives have been reported to possess antibacterial and antifungal properties. This scaffold could be explored for the development of new anti-infective agents.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of this compound and its derivatives. These are generalized methods and may require optimization for specific applications.

A common method for the synthesis of N-substituted pyrroles is the Paal-Knorr reaction. The following is a representative protocol for the synthesis of this compound.

Materials:

  • 5-Aminosalicylic acid

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial acetic acid

  • Ethanol

  • Water

  • Sodium bicarbonate

  • Hydrochloric acid

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-aminosalicylic acid (1 equivalent) in glacial acetic acid.

  • Addition of Reagent: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralization and Extraction: Neutralize the aqueous solution with sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol describes a method to assess the inhibitory activity of the compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Glutathione (cofactor)

  • This compound (test compound)

  • Reference inhibitors (e.g., indomethacin, celecoxib)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • Tris-HCl buffer

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in Tris-HCl buffer containing heme and glutathione.

  • Incubation: In a microplate, pre-incubate the enzymes with various concentrations of the test compound or reference inhibitor for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined period (e.g., 2 minutes) by adding a solution of hydrochloric acid.

  • PGE2 Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

This protocol is used to evaluate the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Normal cell line (e.g., MCF-10A for non-cancerous breast epithelial cells)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (test compound)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound or positive control for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound (test compound)

  • Standard antibiotics (e.g., ciprofloxacin, vancomycin)

  • 96-well microplates

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension and add it to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

Quantitative data from biological assays should be summarized in tables for clear comparison.

Table 1: Representative Anti-inflammatory Activity Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundData to be determinedData to be determinedData to be determined
Indomethacin (Reference)0.15.20.02
Celecoxib (Reference)150.04375

Table 2: Representative Anticancer Activity Data

CompoundMCF-7 IC50 (µM)HCT116 IC50 (µM)MCF-10A IC50 (µM)
This compoundData to be determinedData to be determinedData to be determined
Doxorubicin (Reference)0.50.8>10

Table 3: Representative Antimicrobial Activity Data

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compoundData to be determinedData to be determined
Ciprofloxacin (Reference)0.50.25
Vancomycin (Reference)1>128

Visualizations

The following diagrams illustrate conceptual workflows and potential signaling pathways relevant to the investigation of this compound.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_lead_opt Lead Optimization synthesis Synthesis of This compound purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization anti_inflammatory Anti-inflammatory Assays (COX-1/COX-2 Inhibition) characterization->anti_inflammatory anticancer Anticancer Assays (MTT, etc.) characterization->anticancer antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial sar Structure-Activity Relationship (SAR) Studies anti_inflammatory->sar anticancer->sar antimicrobial->sar admet ADMET Profiling sar->admet in_vivo In Vivo Efficacy Studies admet->in_vivo

Caption: A generalized workflow for the synthesis, biological evaluation, and optimization of this compound derivatives.

signaling_pathway membrane Cell Membrane aa Arachidonic Acid cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation pgs->inflammation compound 2-Hydroxy-5-(1H-pyrrol-1-yl) benzoic acid compound->cox Inhibition

Caption: A simplified diagram illustrating the potential mechanism of anti-inflammatory action via inhibition of the cyclooxygenase (COX) pathway.

anticancer_pathway compound 2-Hydroxy-5-(1H-pyrrol-1-yl) benzoic acid cell_cycle Cell Cycle Progression compound->cell_cycle Arrest apoptosis Apoptosis Induction compound->apoptosis Activation proliferation Proliferation cell_cycle->proliferation cancer_cell Cancer Cell apoptosis->cancer_cell Death cancer_cell->proliferation

Caption: A conceptual diagram of potential anticancer mechanisms of action, including cell cycle arrest and induction of apoptosis.

References

Application Notes and Protocols: 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid is a versatile heterocyclic carboxylic acid with significant potential as a ligand in coordination chemistry. Its structure, incorporating a salicylic acid moiety and a pyrrole ring, offers multiple coordination sites (the carboxylate and hydroxyl groups), making it an excellent candidate for the synthesis of stable metal complexes.[1][2] This document provides an overview of its properties, detailed (though generalized) protocols for the synthesis of the ligand and its metal complexes, and potential applications in antimicrobial and anticancer research, supported by data from analogous systems due to the limited availability of specific data for this ligand.

Introduction

This compound combines the features of two important chemical classes: benzoic acids and pyrroles.[2] The salicylic acid backbone is a well-known chelating agent, while the pyrrole moiety can influence the electronic properties and biological activity of the resulting metal complexes.[2] Research into related compounds suggests that metal complexes of this ligand could exhibit interesting catalytic, material science, and pharmacological properties, including antimicrobial and cytotoxic activities.[1][3]

Chemical Structure and Properties:

PropertyValueReference
Molecular Formula C₁₁H₉NO₃[4]
Molecular Weight 203.197 g/mol [4]
CAS Number 53242-70-9[2]
Appearance Light brown powder[4]
Purity ≥98.0%[4]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound could involve the reaction of 5-aminosalicylic acid with 2,5-dimethoxytetrahydrofuran under acidic conditions, a common method for pyrrole ring formation.

Materials:

  • 5-Aminosalicylic acid

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial acetic acid

  • Ethanol

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve 5-aminosalicylic acid in glacial acetic acid.

  • To this solution, add 2,5-dimethoxytetrahydrofuran dropwise with stirring.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product is recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.[2]

General Protocol for the Synthesis of Transition Metal Complexes

This protocol describes a general method for the synthesis of transition metal (e.g., Cu(II), Co(II), Ni(II), Zn(II)) complexes with this compound.

Materials:

  • This compound

  • A metal salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂).

  • Methanol or Ethanol

  • A weak base (e.g., triethylamine or sodium acetate)

Procedure:

  • Dissolve this compound in methanol or ethanol in a round-bottom flask.

  • Add a stoichiometric amount of the weak base to deprotonate the carboxylic acid and/or hydroxyl group.

  • In a separate flask, dissolve the metal salt in the same solvent.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • The reaction mixture is then refluxed for 2-6 hours.

  • The formation of a precipitate indicates the formation of the metal complex.

  • Cool the mixture to room temperature, and collect the solid product by filtration.

  • Wash the complex with the solvent used for the reaction and then with diethyl ether.

  • Dry the final product in a desiccator over anhydrous CaCl₂.

Characterization: The synthesized complexes should be characterized by FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.

Potential Applications and Expected Data

Based on studies of analogous compounds, metal complexes of this compound are expected to have applications in drug development due to their potential antimicrobial and anticancer activities.

Antimicrobial Activity

Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligand. This is often attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the microbial cell membrane.

Experimental Protocol: Disc Diffusion Assay

  • Prepare a nutrient agar medium and pour it into sterile Petri dishes.

  • Inoculate the agar plates with a standardized microbial suspension (e.g., Staphylococcus aureus, Escherichia coli).

  • Impregnate sterile paper discs with known concentrations of the ligand and its metal complexes dissolved in a suitable solvent (e.g., DMSO).

  • Place the discs on the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each disc.

Expected Quantitative Data (Hypothetical):

CompoundZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
Ligand86
Cu(II) Complex1512
Co(II) Complex1210
Ni(II) Complex119
Zn(II) Complex1411
Ciprofloxacin (Std.)2522
Cytotoxic (Anticancer) Activity

The cytotoxic potential of these complexes can be evaluated against various cancer cell lines. The mechanism of action could involve DNA interaction, induction of apoptosis, or inhibition of key enzymes.

Experimental Protocol: MTT Assay

  • Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates and incubate for 24 hours.

  • Treat the cells with various concentrations of the ligand and its metal complexes for 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals in a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Expected Quantitative Data (Hypothetical IC₅₀ values in µM):

CompoundHeLaMCF-7
Ligand>100>100
Cu(II) Complex2530
Co(II) Complex4045
Ni(II) Complex5560
Zn(II) Complex3540
Cisplatin (Std.)1012

Visualizations

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis 5-Aminosalicylic_acid 5-Aminosalicylic Acid Reaction_1 Reflux in Glacial Acetic Acid 5-Aminosalicylic_acid->Reaction_1 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran->Reaction_1 Ligand This compound Reaction_1->Ligand Reaction_2 Reflux in Methanol/Ethanol Ligand->Reaction_2 Metal_Salt Metal Salt (e.g., CuCl₂) Metal_Salt->Reaction_2 Complex Metal Complex Reaction_2->Complex

Caption: Synthetic workflow for the ligand and its metal complex.

Biological_Screening Complex Synthesized Metal Complex Antimicrobial Antimicrobial Screening (Disc Diffusion) Complex->Antimicrobial Cytotoxicity Cytotoxicity Assay (MTT Assay) Complex->Cytotoxicity Zone_of_Inhibition Measure Zone of Inhibition Antimicrobial->Zone_of_Inhibition IC50 Calculate IC₅₀ Value Cytotoxicity->IC50

Caption: Workflow for biological evaluation of the synthesized complexes.

Signaling_Pathway Complex Metal Complex Cell_Membrane Cell Membrane Interaction Complex->Cell_Membrane DNA_Binding DNA Binding/Intercalation Cell_Membrane->DNA_Binding ROS Reactive Oxygen Species (ROS) Generation Cell_Membrane->ROS Apoptosis Apoptosis Induction DNA_Binding->Apoptosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Mitochondria->Apoptosis

Caption: Plausible mechanisms of cytotoxic action for the metal complexes.

Conclusion

This compound presents a promising scaffold for the development of novel coordination compounds. While specific experimental data for this ligand and its complexes are currently limited, the general protocols and expected outcomes based on analogous systems provide a solid foundation for future research. Further investigation into the synthesis, characterization, and biological evaluation of its metal complexes is warranted to explore their full potential in medicinal and materials chemistry.

References

Application Notes and Protocols for the Functionalization of the Pyrrole Ring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the functionalization of the pyrrole ring, a key heterocyclic scaffold in numerous pharmaceuticals and biologically active compounds. The protocols cover key synthetic transformations including N-alkylation, Vilsmeier-Haack formylation, and palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions. Quantitative data from various studies are summarized in structured tables to facilitate comparison and selection of appropriate methodologies.

N-Alkylation of Pyrrole

N-alkylation is a fundamental transformation for modifying the properties of pyrrole-containing molecules, influencing their solubility, biological activity, and synthetic handles for further diversification. Various methods have been developed, ranging from classical approaches using strong bases to milder conditions employing phase-transfer catalysis or greener solvents.

Data Presentation: N-Alkylation of Pyrrole
EntryAlkylating AgentBase/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1CH₃IK₂CO₃AcetoneReflux10Good[1]
2C₂H₅BrKO₂ / 18-crown-6BenzeneRT-High (with ultrasound)[2]
3C₄H₉BrKOHDMSO--High[1]
4Benzyl bromideNaOH / TEBAClCH₂Cl₂/H₂ORT--[1]
5Propargyl bromideK₂CO₃DMFRT1487[3]
6Methyl iodideNaHDMF---[1]
7Ethyl bromideNaHTHF---[4]
8n-Pentyl bromideCs₂CO₃DMFRT16>99[4]
9Benzyl bromideKO₂ / 18-crown-6BenzeneRT-High (with ultrasound)[2]
10Methyl acrylateKO₂ / 18-crown-6BenzeneRT-High (with ultrasound)[2]

TEBACl: Triethylbenzylammonium chloride

Experimental Protocol: General Procedure for N-Alkylation using a Base

This protocol describes a general method for the N-alkylation of pyrrole using an alkyl halide and a base.

Materials:

  • Pyrrole

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., acetone, DMF, THF)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of pyrrole (1.0 eq.) in the chosen anhydrous solvent, add the base (1.1 - 2.0 eq.) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 30 minutes at room temperature to facilitate the formation of the pyrrolide anion.

  • Add the alkylating agent (1.0 - 1.2 eq.) dropwise to the reaction mixture.

  • The reaction mixture is then stirred at room temperature or heated to reflux, depending on the reactivity of the alkylating agent, and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated pyrrole.

Workflow for N-Alkylation of Pyrrole

N_Alkylation_Workflow Pyrrole Pyrrole Reaction_Setup Reaction Setup (Inert Atmosphere) Pyrrole->Reaction_Setup Base Base (e.g., K₂CO₃, NaH) Base->Reaction_Setup Solvent Anhydrous Solvent (e.g., DMF, Acetone) Solvent->Reaction_Setup Alkyl_Halide Alkyl Halide (R-X) Stirring Stirring at RT or Heat Alkyl_Halide->Stirring Reaction_Setup->Alkyl_Halide Add dropwise Workup Aqueous Workup & Extraction Stirring->Workup Reaction complete Purification Purification (Column Chromatography) Workup->Purification N_Alkyl_Pyrrole N-Alkyl Pyrrole Purification->N_Alkyl_Pyrrole

Caption: General workflow for the N-alkylation of pyrrole.

Vilsmeier-Haack Formylation of Pyrrole

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrrole.[5][6][7][8][9][10][11] The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide (e.g., N,N-dimethylformamide, DMF) and a halogenating agent (e.g., phosphorus oxychloride, POCl₃). The regioselectivity of the formylation is influenced by both electronic and steric factors of the substituents on the pyrrole ring.

Data Presentation: Vilsmeier-Haack Formylation of N-Substituted Pyrroles
EntryN-SubstituentProduct(s)Ratio (2-formyl : 3-formyl)Yield (%)Reference
1H2-FormylpyrroleMajor-[7]
2CH₃2-Formyl-1-methylpyrrole, 3-Formyl-1-methylpyrrole--[10]
3C₂H₅2-Formyl-1-ethylpyrrole, 3-Formyl-1-ethylpyrrole--[10]
4i-Pr2-Formyl-1-isopropylpyrrole, 3-Formyl-1-isopropylpyrrole--[10]
5t-Bu2-Formyl-1-tert-butylpyrrole, 3-Formyl-1-tert-butylpyrroleMinor : Major-[10]
6Phenyl2-Formyl-1-phenylpyrroleMajor-[10]
Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation

This protocol provides a general procedure for the formylation of a pyrrole derivative.

Materials:

  • Pyrrole derivative

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Aqueous sodium acetate or sodium hydroxide solution

  • Standard glassware for organic synthesis

  • Magnetic stirrer and ice bath

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF under an inert atmosphere.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Add POCl₃ (1.0 - 1.2 eq.) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or viscous oil.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes.

  • Add a solution of the pyrrole derivative (1.0 eq.) in an anhydrous solvent dropwise to the Vilsmeier reagent.

  • After the addition, the reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC.

  • Once the reaction is complete, the mixture is poured onto crushed ice and neutralized with an aqueous solution of sodium acetate or sodium hydroxide.

  • The mixture is then heated (e.g., on a steam bath) for a short period to hydrolyze the intermediate iminium salt.

  • After cooling, the product is extracted with an organic solvent.

  • The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to yield the formylated pyrrole.

Vilsmeier-Haack Reaction Pathway

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Electrophilic_Attack Electrophilic Aromatic Substitution Vilsmeier_Reagent->Electrophilic_Attack Pyrrole Pyrrole Derivative Pyrrole->Electrophilic_Attack Iminium_Salt Iminium Salt Intermediate Electrophilic_Attack->Iminium_Salt Hydrolysis Hydrolysis (H₂O, Base) Iminium_Salt->Hydrolysis Formyl_Pyrrole Formyl Pyrrole Hydrolysis->Formyl_Pyrrole

Caption: Key steps in the Vilsmeier-Haack formylation of pyrrole.

Suzuki-Miyaura Cross-Coupling of Halopyrroles

The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for the formation of C-C bonds, widely used in the synthesis of biaryl and heteroaryl compounds.[12][13][14][15][16][17] For pyrrole functionalization, this reaction typically involves the coupling of a bromopyrrole with an arylboronic acid in the presence of a palladium catalyst and a base.

Data Presentation: Suzuki-Miyaura Coupling of Bromopyrroles
EntryBromopyrroleArylboronic AcidCatalystBaseSolventTemp. (°C)Yield (%)Reference
14-Bromo-1-SEM-pyrrole-2-carboxylatePhenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/H₂O9095[12]
24-Bromo-1-SEM-pyrrole-2-carboxylate4-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/H₂O9092[12]
34-Bromo-1-SEM-pyrrole-2-carboxylate4-Chlorophenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/H₂O9091[12]
44-Bromo-1-SEM-pyrrole-2-carboxylate3-Nitrophenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/H₂O9085[12]
55-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME80High-
64-Bromo-1H-pyrrole-2-carbaldehydePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10085-
73-Bromo-1-tosylpyrrole4-Tolylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane10092-

SEM: 2-(Trimethylsilyl)ethoxymethyl; dppf: 1,1'-Bis(diphenylphosphino)ferrocene; DME: 1,2-Dimethoxyethane; SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the Suzuki-Miyaura coupling of a bromopyrrole derivative.

Materials:

  • Bromopyrrole derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O)

  • Standard glassware for Schlenk techniques

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask, add the bromopyrrole (1.0 eq.), arylboronic acid (1.1 - 1.5 eq.), palladium catalyst (1-5 mol%), ligand (if necessary), and base (2.0 - 3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent.

  • Separate the aqueous and organic layers. Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Pyrrole-Br) Pd0->Oxidative_Addition PdII_Complex Pyrrole-Pd(II)-Br(L₂) Oxidative_Addition->PdII_Complex Transmetalation Transmetalation (Ar-B(OH)₂) PdII_Complex->Transmetalation PdII_Aryl_Complex Pyrrole-Pd(II)-Ar(L₂) Transmetalation->PdII_Aryl_Complex Reductive_Elimination Reductive Elimination PdII_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Product Aryl-Pyrrole Reductive_Elimination->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Sonogashira Cross-Coupling of Halopyrroles

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons (of aryl or vinyl halides) and sp-hybridized carbons (of terminal alkynes), catalyzed by palladium and copper complexes.[18][19][20][21][22][23][24][25] This reaction is instrumental in synthesizing alkynyl-substituted pyrroles, which are valuable intermediates in medicinal chemistry and materials science.

Data Presentation: Sonogashira Coupling of Halopyrroles
EntryHalopyrroleAlkynePd CatalystCu Co-catalystBaseSolventTemp. (°C)Yield (%)Reference
12-Iodo-1-methylpyrrolePhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NRT85-
23-Iodo-1-tosylpyrroleTrimethylsilylacetylenePd(PPh₃)₄CuIEt₃N6090-
32,5-Diiodo-1-methylpyrrole1-Hexyne (2.2 eq)Pd(PPh₃)₂Cl₂CuIEt₃NRT78-
44-Iodo-1H-pyrrole-2-carboxylatePhenylacetylenePd(OAc)₂ / PPh₃CuIK₂CO₃DMF8088-
52-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂CuIEt₃NDMF10096[26]
62-Amino-3-bromopyridine1-HeptynePd(CF₃COO)₂CuIEt₃NDMF10089[26]
72-Amino-5-bromo-3-methylpyridinePhenylacetylenePd(CF₃COO)₂CuIEt₃NDMF10092[26]
Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of a halopyrrole.

Materials:

  • Halopyrrole (typically iodo- or bromopyrrole)

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF, or the amine base itself)

  • Standard glassware for Schlenk techniques

  • Magnetic stirrer

Procedure:

  • To a Schlenk flask, add the halopyrrole (1.0 eq.), palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne (1.1 - 1.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

  • Upon completion, the reaction mixture is filtered to remove the amine hydrohalide salt.

  • The filtrate is concentrated under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water or a dilute ammonium chloride solution to remove residual copper salts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the alkynyl-substituted pyrrole.

Sonogashira Coupling Workflow

Sonogashira_Workflow Reactants Halopyrrole Terminal Alkyne Reaction_Setup Reaction Setup (Inert Atmosphere) Reactants->Reaction_Setup Catalysts Pd Catalyst Cu(I) Co-catalyst Catalysts->Reaction_Setup Base_Solvent Base / Solvent (e.g., Et₃N, THF) Base_Solvent->Reaction_Setup Stirring Stirring at RT or Heat Reaction_Setup->Stirring Filtration_Workup Filtration & Aqueous Workup Stirring->Filtration_Workup Reaction complete Purification Purification (Column Chromatography) Filtration_Workup->Purification Product Alkynyl-Pyrrole Purification->Product

Caption: A typical workflow for the Sonogashira cross-coupling reaction.

References

Application Notes & Protocols for the Quantification of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid in various matrices. The protocols are designed to be adaptable for research, quality control, and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the accurate and precise quantification of this compound in bulk drug substances and pharmaceutical formulations.

Experimental Protocol

a. Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV-Vis detector is used.

ParameterCondition
Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (50:50, v/v), isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Determined by UV-Vis scan (estimated around 225-280 nm)
Injection Volume 10 µL
Run Time 10 minutes

b. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to an expected concentration within the calibration range.

c. Method Validation:

The method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[1][2]

Validation ParameterAcceptance Criteria
Specificity The peak for the analyte should be well-resolved from any impurities or excipients.
Linearity Correlation coefficient (r²) > 0.999 over the concentration range.
Accuracy 98-102% recovery for spiked samples.
Precision (RSD) Intra-day and inter-day precision < 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Stock & Working Solutions hplc_system Set HPLC Conditions (Column, Mobile Phase, Flow Rate, etc.) prep_standard->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system injection Inject Standards & Samples hplc_system->injection detection UV Detection at λmax injection->detection calibration Generate Calibration Curve detection->calibration quantification Quantify Analyte in Samples calibration->quantification

Caption: HPLC analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices such as plasma, for pharmacokinetic studies.[3]

Experimental Protocol

a. Instrumentation and Conditions:

A UHPLC system coupled to a triple quadrupole mass spectrometer is used.

ParameterCondition
Column C18 UPLC column (e.g., 75 x 3.0 mm, 2.2 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileGradient elution may be required.
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of a standard solution.

b. Sample Preparation (Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

  • Vortex: Vortex the mixture for 1 minute.

  • Centrifuge: Centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

c. Method Validation:

Validation should be performed according to regulatory guidelines for bioanalytical methods.

Validation ParameterAcceptance Criteria
Linearity r² > 0.99 over the concentration range (e.g., 0.01 - 50 µg/mL).[3]
Accuracy & Precision Intra- and inter-day accuracy within ±15% (±20% at LLOQ) and precision (RSD) < 15% (< 20% at LLOQ).[3]
Matrix Effect Assessed to ensure no significant ion suppression or enhancement.
Extraction Recovery Consistent and reproducible recovery.
Stability Analyte stability under various storage and processing conditions.

Workflow Diagram

LCMS_Workflow cluster_sample_prep Plasma Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample + Internal Standard protein_precip Protein Precipitation (Acetonitrile) plasma_sample->protein_precip vortex_centrifuge Vortex & Centrifuge protein_precip->vortex_centrifuge supernatant_transfer Supernatant Transfer & Evaporation vortex_centrifuge->supernatant_transfer reconstitution Reconstitution in Mobile Phase supernatant_transfer->reconstitution injection Injection into UHPLC reconstitution->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection MS/MS Detection (MRM) ionization->detection peak_integration Peak Integration detection->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification

Caption: LC-MS/MS bioanalytical workflow for plasma samples.

UV-Vis Spectrophotometry Method

This is a simpler, more accessible method for the quantification of this compound in simple solutions, suitable for preliminary studies or when chromatographic methods are unavailable.

Experimental Protocol

a. Instrumentation:

A standard UV-Vis spectrophotometer.

b. Method:

  • Determine λmax: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or an appropriate buffer). Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For benzoic acid derivatives, this is often in the range of 225-280 nm.[4]

  • Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations (e.g., 1-10 µg/mL).[5]

  • Measure Absorbance: Measure the absorbance of each standard solution at the determined λmax.

  • Plot Calibration Curve: Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at λmax. Determine the concentration from the calibration curve.

c. Considerations:

  • This method is less selective than chromatographic methods and may be subject to interference from other UV-absorbing compounds in the sample matrix.

  • The pH of the solution can affect the UV spectrum of benzoic acid derivatives.[6] It is important to maintain a consistent pH for all measurements.

Logical Relationship Diagram

UVVis_Logic cluster_development Method Development cluster_calibration Calibration cluster_quantification Sample Quantification determine_lambda_max Determine λmax prepare_standards Prepare Standard Solutions determine_lambda_max->prepare_standards measure_absorbance Measure Absorbance of Standards prepare_standards->measure_absorbance plot_curve Plot Absorbance vs. Concentration measure_absorbance->plot_curve determine_concentration Determine Concentration from Curve plot_curve->determine_concentration prepare_sample Prepare Sample Solution measure_sample_absorbance Measure Sample Absorbance prepare_sample->measure_sample_absorbance measure_sample_absorbance->determine_concentration

Caption: Logical flow for quantification by UV-Vis spectrophotometry.

References

Cell-based assays for evaluating the cytotoxicity of the compound's derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of a compound's cytotoxicity is a critical step in the drug discovery and development process. Cell-based assays are indispensable tools for assessing the potential of novel chemical entities and their derivatives to induce cell death, providing crucial insights into their therapeutic window and potential toxic liabilities. These assays are employed to determine a compound's concentration that results in a specific level of cell death, often expressed as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). This document provides detailed protocols for three commonly used cytotoxicity assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis.

Cell viability and proliferation assays are fundamental in the early stages of compound screening to identify candidates that exhibit desired biological activity with minimal toxicity.[1] These assays measure various cellular parameters, such as metabolic activity, membrane integrity, and enzymatic activity, to quantify the number of living cells in a sample.[1][2] By assessing how cells respond to different concentrations of a drug over time, researchers can optimize dosages and enhance therapeutic outcomes while minimizing adverse effects.[1]

Key Cytotoxicity Assays

A variety of well-established assays are available to measure different aspects of cell health and death. The choice of assay depends on the specific research question and the suspected mechanism of cytotoxicity.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.[3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][5] The amount of formazan produced is proportional to the number of living, metabolically active cells.[5][6]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[8] The released LDH catalyzes a reaction that results in a color change, which can be measured spectrophotometrically.[7]

  • Caspase-3/7 Assay: This assay specifically measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[9][10] Activation of these caspases is a reliable indicator of cells undergoing apoptosis.[11] The assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a luminescent or fluorescent signal.[10]

Experimental Workflow Overview

The general workflow for performing these cell-based cytotoxicity assays involves several key steps, from cell preparation to data analysis.

Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Cell Seeding B 2. Compound Treatment A->B Incubate C 3. Add Assay Reagent (MTT, LDH, or Caspase) B->C D 4. Incubation C->D E 5. Measure Signal (Absorbance/Fluorescence/ Luminescence) D->E F 6. Data Analysis (e.g., IC50 Calculation) E->F Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL FasR FasR FasL->FasR FADD FADD FasR->FADD Procaspase8 Pro-caspase 8 FADD->Procaspase8 Caspase8 Caspase 8 Procaspase8->Caspase8 Procaspase37 Pro-caspase 3/7 Caspase8->Procaspase37 Stress Cellular Stress (e.g., Compound) Mito Mitochondrion Stress->Mito CytoC Cytochrome c Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Procaspase9 Pro-caspase 9 Apaf1->Procaspase9 Caspase9 Caspase 9 Procaspase9->Caspase9 Caspase9->Procaspase37 Caspase37 Caspase 3/7 Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

References

Application Notes and Protocols for the In Vitro Evaluation of the Antimicrobial Activity of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid is a synthetic organic compound that merges the structural features of salicylic acid and pyrrole, both of which are present in various biologically active molecules. The unique combination of a salicylic acid backbone with a pyrrole heterocycle suggests its potential as a novel antimicrobial agent. The protocols outlined below provide a comprehensive framework for the in vitro evaluation of the antimicrobial efficacy of this compound against a panel of pathogenic bacteria and fungi. These assays are fundamental in early-stage drug discovery and are designed to determine the compound's spectrum of activity and potency.

Data Presentation: Illustrative Antimicrobial Activity

While specific experimental data for this compound is not yet extensively available in published literature, the following tables present an illustrative summary of potential antimicrobial activities based on the known efficacy of related benzoic acid and pyrrole derivatives. These tables are intended to serve as a template for data presentation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismGram StainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive64
Enterococcus faecalis (ATCC 29212)Gram-positive128
Escherichia coli (ATCC 25922)Gram-negative256
Pseudomonas aeruginosa (ATCC 27853)Gram-negative>512
Candida albicans (ATCC 90028)Fungus (Yeast)128
Aspergillus niger (ATCC 16404)Fungus (Mold)256

Table 2: Zone of Inhibition Diameters for this compound (50 µ g/disk )

Test MicroorganismGram StainZone of Inhibition (mm)
Staphylococcus aureus (ATCC 25923)Gram-positive18
Bacillus subtilis (ATCC 6633)Gram-positive20
Escherichia coli (ATCC 25922)Gram-negative12
Klebsiella pneumoniae (ATCC 700603)Gram-negative10
Candida albicans (ATCC 90028)Fungus (Yeast)15

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method

This protocol details the determination of the lowest concentration of this compound that inhibits the visible growth of a microorganism.[1][2][3]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculums standardized to 0.5 McFarland

  • Sterile multichannel pipettes and tips

  • Incubator

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculum Preparation: Prepare a fresh inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for yeast.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

MIC_Workflow A Prepare Stock Solution of This compound B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plate D->E F Read and Record MIC E->F

Workflow for MIC Determination
Protocol 2: Agar Well Diffusion Assay for Antimicrobial Susceptibility Testing

This method is used to assess the extent of antimicrobial activity by measuring the zone of growth inhibition around a well containing the test compound.[4][5][6]

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inoculums standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Agar Plates: Use pre-poured MHA plates.

  • Inoculation: Dip a sterile cotton swab into the standardized microbial inoculum and streak it evenly across the entire surface of the agar plate in three directions to ensure confluent growth.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or the wide end of a sterile pipette tip.

  • Compound Application: Add a defined volume (e.g., 50 µL) of a known concentration of the this compound solution into each well.

  • Controls: Use a well with the solvent alone as a negative control and a well with a standard antibiotic solution as a positive control.

  • Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compound into the agar.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • Result Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).

Agar_Well_Diffusion_Workflow A Prepare Inoculated Agar Plate B Create Wells in Agar A->B C Add Test Compound to Wells B->C D Incubate Plate C->D E Measure Zone of Inhibition D->E

Workflow for Agar Well Diffusion Assay

Potential Mechanism of Action: A Hypothetical Signaling Pathway

The antimicrobial mechanism of benzoic acid derivatives often involves the disruption of the microbial cell membrane.[7][8] The undissociated form of the acid is lipophilic and can readily pass through the cell membrane. Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing protons and acidifying the cytoplasm. This can lead to the inhibition of essential enzymes and disruption of cellular transport processes, ultimately leading to cell death. The pyrrole moiety may enhance this activity or introduce additional mechanisms, such as DNA interaction.

Mechanism_of_Action cluster_extracellular Extracellular Environment cluster_membrane Cell Membrane cluster_intracellular Intracellular Environment (Cytoplasm) Compound_Ext This compound (Undissociated) Membrane Lipid Bilayer Compound_Ext->Membrane Passive Diffusion Compound_Int Dissociation of Acid (Release of H+) Membrane->Compound_Int pH_Drop Cytoplasmic Acidification Compound_Int->pH_Drop Enzyme_Inhibition Enzyme Inhibition pH_Drop->Enzyme_Inhibition Transport_Disruption Disruption of Transport pH_Drop->Transport_Disruption Cell_Death Cell Death Enzyme_Inhibition->Cell_Death Transport_Disruption->Cell_Death

Hypothetical Mechanism of Antimicrobial Action

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of bioactive heterocyclic compounds, specifically coumarins and benzoxazoles, utilizing 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid as a key starting material. This compound, featuring a salicylic acid scaffold appended with a pyrrole moiety, offers a versatile platform for generating novel molecular architectures of interest in medicinal chemistry and materials science.[1][2]

Compound Profile: this compound

This compound is a bifunctional organic compound that serves as a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic systems.[1] Its structure combines the reactive functionalities of a carboxylic acid, a phenol, and a pyrrole ring, enabling a variety of chemical transformations.[1]

PropertyValue
CAS Number 53242-70-9
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
Appearance Light brown powder
Purity Typically ≥98%

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is characterized by signals for the pyrrole ring protons (typically two multiplets around 7.19 ppm and 6.33 ppm for α and β protons, respectively) and a splitting pattern for the 1,2,4-trisubstituted benzene ring.[1]

  • ¹³C NMR: The carbon spectrum shows a characteristic carbonyl peak for the carboxylic acid (around 170-175 ppm), a signal for the carbon attached to the phenolic hydroxyl group, and peaks for the pyrrole carbons (approximately 110-120 ppm).[1]

Synthesis of 6-(1H-pyrrol-1-yl)-2H-chromen-2-one (a Pyrrole-Substituted Coumarin) via Pechmann Condensation

The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[3] In this protocol, this compound is decarboxylated in situ and then reacted with ethyl acetoacetate to yield a pyrrole-substituted coumarin.

Experimental Protocol

Materials:

  • This compound

  • Ethyl acetoacetate

  • Sulfuric acid (concentrated)

  • Ethanol

  • Ice

Procedure:

  • In a round-bottom flask, add 1.0 g of this compound.

  • Carefully add 5 mL of concentrated sulfuric acid to the flask while cooling in an ice bath.

  • To this mixture, add 1.2 equivalents of ethyl acetoacetate dropwise with continuous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at 60-70°C for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture carefully into a beaker containing crushed ice.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain the pure 6-(1H-pyrrol-1-yl)-2H-chromen-2-one.

Quantitative Data (Expected):

ParameterValue
Yield 75-85%
Reaction Time 2-3 hours
Reaction Temperature 60-70°C
Purity (after recrystallization) >98%

Reaction Workflow

pechmann_condensation start This compound + Ethyl Acetoacetate reagents Conc. H₂SO₄ start->reagents Add heating Heat (60-70°C, 2-3h) reagents->heating Initiate workup Ice-water Quench & Filtration heating->workup Cool & Precipitate purification Recrystallization (Ethanol) workup->purification Purify product 6-(1H-pyrrol-1-yl)-2H-chromen-2-one purification->product Isolate benzoxazole_synthesis cluster_step1 Step 1: Schmidt Reaction cluster_step2 Step 2: Cyclization start This compound reagents1 1. NaN₃, H₂SO₄, Chloroform 2. Neutralization start->reagents1 intermediate 2-Amino-4-(1H-pyrrol-1-yl)phenol reagents1->intermediate intermediate2 2-Amino-4-(1H-pyrrol-1-yl)phenol reagents2 Aromatic Carboxylic Acid + PPA heating Heat (180-200°C, 4-6h) reagents2->heating product 2-Aryl-5-(1H-pyrrol-1-yl)benzo[d]oxazole heating->product intermediate2->reagents2

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid synthesis. The information is based on established pyrrole synthesis methodologies, primarily the Clauson-Kaas reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Clauson-Kaas pyrrole synthesis.[1][2][3] This reaction involves the condensation of an amine, in this case, 5-amino-2-hydroxybenzoic acid, with 2,5-dimethoxytetrahydrofuran in an acidic medium.

Q2: Why is my yield of this compound consistently low?

A2: Low yields can result from several factors:

  • Suboptimal Reaction Conditions: The temperature, solvent, and catalyst concentration may not be ideal for this specific substrate.

  • Decomposition of Starting Material or Product: 5-amino-2-hydroxybenzoic acid can be sensitive to high temperatures and strongly acidic conditions, leading to decarboxylation or other side reactions. The pyrrole product itself can also be sensitive to strong acids.

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.

  • Purification Losses: The product may be lost during workup and purification steps.

Q3: I am not seeing any product formation. What could be the issue?

A3: A complete lack of product could be due to:

  • Inactive Reagents: The 2,5-dimethoxytetrahydrofuran may have degraded. It is advisable to use freshly opened or properly stored reagent.

  • Insufficiently Acidic Conditions: The Clauson-Kaas reaction requires an acid catalyst to proceed.[1][2] The concentration or strength of the acid may be too low.

  • Reaction Temperature is Too Low: The reaction may require heating to overcome the activation energy barrier.

Q4: My final product is discolored. What are the likely impurities?

A4: Discoloration, often appearing as a dark brown or black tarry substance, can be due to polymerization of the pyrrole product or side reactions involving the starting amine. The phenolic hydroxyl group on the starting material is susceptible to oxidation, which can also lead to colored impurities. A patent for compositions containing 5-amino-2-hydroxybenzoic acid indicates that it can degrade to form colored products, including a pyrrole-containing degradant, 5-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-y]-2-hydroxybenzoic acid, especially in the presence of contaminants like reducing sugars.

Q5: Can I use the Paal-Knorr synthesis instead of the Clauson-Kaas?

A5: Yes, the Paal-Knorr synthesis is a viable alternative.[4][5] It involves the reaction of the same amine (5-amino-2-hydroxybenzoic acid) with a 1,4-dicarbonyl compound. The Clauson-Kaas is often more convenient as 2,5-dimethoxytetrahydrofuran is a stable and commercially available precursor to the required 1,4-dicarbonyl species.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Yield Ineffective hydrolysis of 2,5-dimethoxytetrahydrofuran.Pre-hydrolyze the 2,5-dimethoxytetrahydrofuran in water before adding the amine. This generates the more reactive succinaldehyde precursor.
Reaction temperature is too low or too high.Optimize the reaction temperature. Start at a moderate temperature (e.g., 60-80 °C) and adjust as needed. High temperatures can cause decomposition.
Incorrect solvent.Acetic acid is a common solvent and catalyst. Other options include dioxane or even solvent-free conditions with certain catalysts.[1]
Catalyst is not optimal.While acetic acid is standard, consider screening other acid catalysts such as silica sulfuric acid or Lewis acids like Sc(OTf)₃ or Zn(OTf)₂ for improved yields under milder conditions.
Formation of Tarry Byproducts Oxidation of the phenolic starting material.Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Polymerization of the pyrrole product.Avoid excessively high temperatures and prolonged reaction times. Use milder acidic conditions if possible.
Difficulty in Product Isolation/Purification Product is soluble in the aqueous phase during workup.Adjust the pH of the aqueous solution during extraction. The carboxylic acid group will be deprotonated at high pH, making the product more water-soluble. Acidify the aqueous layer to precipitate the product.
Product co-precipitates with impurities.Recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/water) is often effective. Column chromatography can also be used for purification if needed.
Inconsistent Results Variable quality of starting materials.Ensure the purity of 5-amino-2-hydroxybenzoic acid and use high-quality 2,5-dimethoxytetrahydrofuran.

Data on Reaction Condition Optimization (General Clauson-Kaas Synthesis)

The following table summarizes various catalytic systems and conditions that have been successfully employed for the Clauson-Kaas synthesis of N-substituted pyrroles, which can serve as a starting point for optimizing the synthesis of this compound.

CatalystSolventTemperature (°C)Yield Range (%)Reference
Acetic AcidAcetic AcidReflux59-95[2]
Sc(OTf)₃ (3 mol%)1,4-Dioxane100Good to Excellent[1]
Zn(OTf)₂ (5 mol%)Solvent-free70Moderate to Excellent[1]
Silica Sulfuric Acid (SSA)Solvent-freeNot specified60-80[1]
Acetate BufferWaterRoom Temperature89-94[2]

Experimental Protocols

Protocol 1: Classical Clauson-Kaas Synthesis

This protocol is a standard method for the synthesis of N-substituted pyrroles.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-amino-2-hydroxybenzoic acid (1 equivalent) in glacial acetic acid.

  • Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the crude product with cold water and recrystallize from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Modified Clauson-Kaas Synthesis with Milder Conditions

This modified procedure can help to minimize the degradation of sensitive substrates.[2]

  • Hydrolysis: In a separate flask, stir 2,5-dimethoxytetrahydrofuran (1.1 equivalents) in water for a short period to facilitate hydrolysis.

  • Reaction Setup: In the main reaction flask, dissolve 5-amino-2-hydroxybenzoic acid (1 equivalent) in an acetate buffer solution.

  • Reagent Addition: Add the aqueous solution of hydrolyzed 2,5-dimethoxytetrahydrofuran to the amine solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Workup and Isolation: Once the reaction is complete, collect the precipitated product by vacuum filtration.

  • Purification: Wash the product with water and dry under vacuum. Recrystallize if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 5-amino-2-hydroxybenzoic acid in chosen solvent (e.g., Acetic Acid) add_reagent Add 2,5-dimethoxytetrahydrofuran start->add_reagent heat Heat to desired temperature (e.g., Reflux) add_reagent->heat monitor Monitor reaction by TLC heat->monitor cool Cool to room temperature monitor->cool Reaction complete precipitate Pour into ice water to precipitate product cool->precipitate filtrate Collect crude product by filtration precipitate->filtrate purify Recrystallize from suitable solvent filtrate->purify end Obtain pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

clauson_kaas_mechanism reagents 5-Amino-2-hydroxybenzoic Acid 2,5-Dimethoxytetrahydrofuran step1 Protonation & Ring Opening of Furan Forms reactive dialdehyde intermediate reagents->step1 H+ (Acid Catalyst) step2 Nucleophilic attack by Amine Forms intermediate di-imine step1->step2 step3 Cyclization & Dehydration Formation of the aromatic pyrrole ring step2->step3 product This compound step3->product

Caption: Simplified mechanism of the Clauson-Kaas pyrrole synthesis.

References

Side-reaction products in the synthesis of pyrrole-substituted benzoic acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrole-substituted benzoic acids. The content is designed to address specific issues that may be encountered during experimentation, with a focus on side-reaction products and optimization of synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyrrole-substituted benzoic acids?

A1: The most prevalent and versatile method is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, an aminobenzoic acid, to form the desired N-substituted pyrrole.[1][2][3] The reaction is typically catalyzed by an acid.

Q2: What are the common starting materials for the synthesis of 4-(1H-pyrrol-1-yl)benzoic acid?

A2: The typical starting materials are 4-aminobenzoic acid and a 1,4-dicarbonyl compound or its synthetic equivalent. A common and convenient precursor for the 1,4-dicarbonyl moiety is 2,5-dimethoxytetrahydrofuran, which hydrolyzes in situ under acidic conditions to form succinaldehyde.

Q3: What is the primary side-reaction of concern in the Paal-Knorr synthesis of pyrrole-substituted benzoic acids?

A3: The major side-reaction is the formation of a furan-substituted benzoic acid.[1][3] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration to form the furan ring before it can react with the aminobenzoic acid.

Q4: How can the formation of the furan byproduct be minimized?

A4: The key to minimizing furan formation is to control the acidity of the reaction medium. The Paal-Knorr pyrrole synthesis is best conducted under neutral or weakly acidic conditions.[1][3] Strongly acidic conditions (pH < 3) favor the formation of the furan byproduct.[1][3] Using milder acid catalysts or buffer systems can significantly improve the yield of the desired pyrrole product.

Q5: What are other potential side-products in this synthesis?

A5: Besides furan formation, other potential impurities include:

  • Unreacted starting materials: 4-aminobenzoic acid and the 1,4-dicarbonyl precursor.

  • Polymeric materials: Pyrroles, especially unsubstituted ones, can be prone to polymerization, leading to insoluble, dark-colored materials.

  • Incompletely cyclized intermediates: Depending on the reaction conditions and work-up, it is possible to have small amounts of hemiaminal or imine intermediates remaining.

Q6: How can I purify the final pyrrole-substituted benzoic acid product?

A6: Purification is typically achieved through recrystallization or column chromatography. Given that the product is a carboxylic acid, its solubility will be pH-dependent. This property can be exploited for purification by performing acid-base extractions. For example, the product can be extracted into a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by re-acidification of the aqueous layer.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired pyrrole product 1. Incorrect pH: The reaction may be too acidic, favoring furan formation, or too basic, preventing the necessary protonation steps. 2. Low reaction temperature: The reaction may not have sufficient energy to proceed to completion. 3. Decomposition of starting materials or product: Pyrroles can be sensitive to strong acids and prolonged heating.1. Optimize pH: Use a weak acid catalyst such as acetic acid. Consider using a buffer system to maintain a mildly acidic pH. Avoid strong mineral acids. 2. Increase temperature: Gently refluxing the reaction mixture is often effective. Monitor the reaction progress by TLC to avoid prolonged heating. 3. Use milder conditions: Employ a milder catalyst and the lowest effective temperature. Ensure the reaction is not heated for an excessive amount of time.
Significant amount of furan byproduct detected Reaction conditions are too acidic (pH < 3). 1. Reduce acidity: Switch from a strong acid catalyst (e.g., HCl, H₂SO₄) to a weaker organic acid (e.g., acetic acid). 2. Use a Lewis acid catalyst: Consider using a milder Lewis acid which can promote the reaction without a significant drop in pH. 3. Neutral conditions: Some Paal-Knorr reactions can proceed under neutral conditions, albeit at a slower rate.
Product is a dark, tarry substance Polymerization of the pyrrole product. 1. Work under an inert atmosphere: Pyrroles can be sensitive to air, and working under nitrogen or argon can help prevent oxidative polymerization. 2. Minimize exposure to light and heat: Protect the reaction and the purified product from light and store at a low temperature. 3. Purify promptly: Do not let the crude product sit for extended periods before purification.
Presence of unreacted 4-aminobenzoic acid in the product 1. Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. 2. Stoichiometry: An excess of the aminobenzoic acid may have been used.1. Increase reaction time: Monitor the reaction by TLC until the starting amine is consumed. 2. Adjust stoichiometry: Use a slight excess of the 1,4-dicarbonyl precursor. 3. Purification: Unreacted 4-aminobenzoic acid can be removed during an acidic work-up, as it will be more soluble in the aqueous phase than the product.

Data Presentation

The following table summarizes the expected products and side-products in the Paal-Knorr synthesis of a pyrrole-substituted benzoic acid. Quantitative yields can vary significantly based on the specific substrates and reaction conditions.

Reaction Condition Primary Product Major Side-Product Other Potential Byproducts Expected Yield Range (Primary Product)
Weakly Acidic (e.g., acetic acid) Pyrrole-substituted benzoic acidFuran-substituted benzoic acid (minor)Unreacted starting materials, polymeric material60-90%
Strongly Acidic (e.g., HCl, pH < 3) Furan-substituted benzoic acidPyrrole-substituted benzoic acid (minor)Polymeric material< 20%
Neutral Pyrrole-substituted benzoic acidMinimal side-productsUnreacted starting materialsVariable, often lower than weakly acidic

Experimental Protocols

Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid

This protocol describes a general procedure for the synthesis of 4-(1H-pyrrol-1-yl)benzoic acid using the Paal-Knorr reaction.

Materials:

  • 4-aminobenzoic acid

  • 2,5-dimethoxytetrahydrofuran

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-aminobenzoic acid (1.0 equivalent) in a mixture of ethanol and glacial acetic acid (a common ratio is 4:1 v/v).

  • To this solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

  • Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the 4-aminobenzoic acid spot.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water. A precipitate should form.

  • Collect the crude product by vacuum filtration and wash the solid with cold water.

  • Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to obtain the purified 4-(1H-pyrrol-1-yl)benzoic acid.

  • Dry the purified product under vacuum.

Characterization:

The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The absence of signals corresponding to the furan byproduct and starting materials should be verified.

Mandatory Visualizations

Paal_Knorr_Synthesis 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Hemiaminal Hemiaminal Intermediate 4-Aminobenzoic_Acid->Hemiaminal 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran Succinaldehyde Succinaldehyde (from hydrolysis) 2,5-Dimethoxytetrahydrofuran->Succinaldehyde Hydrolysis Acid_Catalyst Weak Acid Catalyst (e.g., Acetic Acid) Heat Heat (Reflux) Succinaldehyde->Hemiaminal Furan_Byproduct Furan Byproduct Succinaldehyde->Furan_Byproduct Dehydration/ Cyclization (Strong Acid) Pyrrole_Product 4-(1H-pyrrol-1-yl)benzoic acid Hemiaminal->Pyrrole_Product Dehydration/ Cyclization

Caption: Paal-Knorr synthesis of 4-(1H-pyrrol-1-yl)benzoic acid.

Troubleshooting_Workflow Start Experiment Start Analysis Analyze Crude Product (TLC, NMR) Start->Analysis Check_Yield Is Yield Acceptable? Analysis->Check_Yield Check_Purity Is Purity Acceptable? Check_Yield->Check_Purity Yes Low_Yield Low Yield Check_Yield->Low_Yield No Success Successful Synthesis Check_Purity->Success Yes Impure_Product Impure Product Check_Purity->Impure_Product No Adjust_pH Adjust pH (use weaker acid) Low_Yield->Adjust_pH Adjust_Temp_Time Adjust Temperature/ Reaction Time Low_Yield->Adjust_Temp_Time Optimize_Purification Optimize Purification (Recrystallization, Chromatography) Impure_Product->Optimize_Purification Re-run Re-run Experiment Adjust_pH->Re-run Adjust_Temp_Time->Re-run Optimize_Purification->Re-run

Caption: Troubleshooting workflow for synthesis optimization.

Logical_Relationships Reaction_Parameter Reaction Parameter Acidity Acidity (pH) Reaction_Parameter->Acidity Temperature Temperature Reaction_Parameter->Temperature Reaction_Time Reaction Time Reaction_Parameter->Reaction_Time Product_Yield Product Yield Acidity->Product_Yield influences Byproduct_Formation Byproduct Formation Acidity->Byproduct_Formation strongly influences (Furan vs. Pyrrole) Temperature->Product_Yield influences rate Reaction_Time->Product_Yield influences completion Outcome Reaction Outcome Product_Yield->Outcome Byproduct_Formation->Outcome

Caption: Key parameter relationships in the synthesis.

References

Optimization of reaction conditions for the N-arylation of pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-arylation of pyrrole.

Troubleshooting Guide

This guide addresses common issues encountered during the N-arylation of pyrrole, offering potential causes and solutions based on established literature.

1. Why is my reaction yield consistently low?

Low yields in N-arylation of pyrrole can stem from several factors. A systematic evaluation of your reaction parameters is crucial.

  • Suboptimal Catalyst System: The choice of catalyst and ligand is critical. For copper-catalyzed reactions, catalysts like CuI, Cu₂O, and CuO are commonly used.[1][2][3] The addition of a diamine ligand can significantly improve yields.[1][4] For palladium-catalyzed couplings, a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄) and a suitable phosphine ligand (e.g., XPhos, SPhos) is often necessary, especially when using less reactive aryl chlorides.[5][6][7]

  • Incorrect Base or Solvent: The base and solvent play a crucial role in the reaction's success. Strong bases like NaOH or K₃PO₄ are often effective.[2][8] Solvents such as DMSO, DMF, and 1,4-dioxane are frequently employed.[2][9] The optimal combination of base and solvent can be substrate-dependent and may require screening.

  • Reaction Temperature and Time: N-arylation reactions, particularly Ullmann-type couplings, can require high temperatures (often >100 °C) and extended reaction times.[10] If your yield is low, consider increasing the temperature or prolonging the reaction time. However, be mindful of potential side reactions at elevated temperatures. Microwave-assisted synthesis can be an effective strategy to reduce reaction times and improve yields.[11][12][13]

  • Poor Substrate Reactivity: Aryl halides with electron-withdrawing groups are generally more reactive.[14] If you are using an electron-rich or sterically hindered aryl halide, the reaction may be more challenging and require more forcing conditions or a more active catalyst system.

2. How can I improve the selectivity for N-arylation over C-arylation?

Competition between N-arylation and C-arylation can be a significant issue. Here are some strategies to enhance N-selectivity:

  • Protecting Groups: In some cases, protecting the pyrrole nitrogen with a suitable group can direct arylation to the carbon atoms. Conversely, for N-arylation, the NH proton is moderately acidic (pKa ≈ 17.5) and can be deprotonated by a strong base to form the nucleophilic pyrrolide anion, favoring N-arylation.[15]

  • Ligand and Catalyst Choice: The ligand can influence the regioselectivity of the reaction. For instance, in some rhodium-catalyzed reactions, specific ligands have been shown to favor β-selective C-H arylation.[9] Careful selection of the catalyst and ligand system is therefore crucial for directing the reaction towards the desired N-arylated product.

  • Reaction Conditions: The choice of base can be critical in controlling selectivity. For instance, in certain reactions of N-acylpyrroles, LiN(SiMe₃)₂ promotes an anionic Fries rearrangement (a "pyrrole dance"), while KN(SiMe₃)₂ leads to aroylation of the solvent.[16] This highlights the profound impact of the counter-ion on the reaction pathway.

3. I am observing decomposition of my starting materials or product. What can I do?

Decomposition can be caused by harsh reaction conditions.

  • Lowering the Reaction Temperature: High temperatures can lead to degradation. If you suspect this is happening, try running the reaction at a lower temperature for a longer period. Microwave-assisted synthesis can sometimes provide the necessary energy for the reaction to proceed at a lower bulk temperature.[11][13]

  • Using a Milder Base: Some strong bases can cause decomposition. Consider screening milder bases like K₂CO₃ or Cs₂CO₃.[17]

  • Degassing the Reaction Mixture: Oxygen can sometimes interfere with catalytic cycles and lead to side reactions or catalyst deactivation. Degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the most common catalytic system for the N-arylation of pyrrole?

Both copper- and palladium-based catalysts are widely used. Copper-catalyzed systems, often referred to as Ullmann or Goldberg-type reactions, are traditional methods and have seen significant improvements with the use of ligands like diamines.[1][4][10] Palladium-catalyzed Buchwald-Hartwig amination offers a powerful alternative, often with milder reaction conditions and broader substrate scope, particularly for less reactive aryl halides like chlorides.[5][6][7]

Q2: Which aryl halide should I use: iodide, bromide, or chloride?

The reactivity of aryl halides generally follows the trend: I > Br > Cl.[14] Aryl iodides are the most reactive and are often used for developing new methodologies. Aryl bromides are also widely applicable. Aryl chlorides are the least reactive and often require more sophisticated and active catalyst systems, such as those developed for the Buchwald-Hartwig amination.[5]

Q3: Can I perform the N-arylation of pyrrole under microwave irradiation?

Yes, microwave-assisted synthesis is a well-established technique for the N-arylation of pyrrole and other heterocycles.[11][12][13] It can significantly reduce reaction times, often from hours to minutes, and can lead to improved yields.[13][18]

Q4: What are the typical solvents and bases used?

Commonly used solvents are polar aprotic solvents like DMSO, DMF, N-methylpyrrolidone (NMP), and 1,4-dioxane.[2][9][10] The choice of base is often crucial and depends on the specific catalytic system and substrates. Frequently used bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOH.[2][8][17]

Q5: Are there any ligand-free conditions available for the N-arylation of pyrrole?

Yes, some protocols for copper-catalyzed N-arylation of pyrrole with aryl iodides have been developed under ligand-free conditions.[2] These methods can offer advantages in terms of cost and ease of purification.

Data Presentation

Table 1: Comparison of Reaction Conditions for Copper-Catalyzed N-Arylation of Pyrrole

Catalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
CuI (5)DMEDAK₃PO₄DMF110-High[8]
Cu₂O-Cs₂CO₃DMSO110-High[8]
CuI-NaOHDMSO110-77[2]
CuSO₄-NaOHDMSO110-80[2]
CuI (10)DiamineK₃PO₄Toluene1102485-95[1][4]

Table 2: Comparison of Reaction Conditions for Palladium-Catalyzed N-Arylation of Pyrrole

Pd Source (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd/keYPhos (0.8)keYPhos----Wide Range[5]
Pd₂(dba)₃XPhos, SPhos, etc.NaOtBuToluene80-1102-24High[6][7]

Experimental Protocols

General Protocol for Copper-Diamine-Catalyzed N-Arylation of Pyrrole [1][4]

This protocol is a general representation and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried resealable Schlenk tube, add CuI (0.05 mmol, 5 mol%), the diamine ligand (e.g., N,N'-dimethylethylenediamine, 0.10 mmol, 10 mol%), and K₃PO₄ (2.0 mmol).

  • Reagent Addition: Evacuate and backfill the tube with argon or nitrogen. Add pyrrole (1.2 mmol), the aryl halide (1.0 mmol), and the solvent (e.g., toluene, 1.0 mL).

  • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 110 °C for the required time (typically 24 hours), with vigorous stirring.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-arylpyrrole.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Oven-dry glassware B Add Catalyst, Ligand, Base A->B C Evacuate & Backfill with Inert Gas B->C D Add Pyrrole, Aryl Halide, Solvent C->D E Seal & Heat with Stirring D->E F Cool & Dilute E->F G Filter F->G H Concentrate G->H I Column Chromatography H->I J N-Arylpyrrole Product I->J

Caption: General workflow for the N-arylation of pyrrole.

Troubleshooting_Guide Start Low Yield or No Reaction Q1 Is the catalyst system optimal? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are the base and solvent appropriate? A1_Yes->Q2 Sol_1 Screen different catalysts (Cu/Pd) and ligands. A1_No->Sol_1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are the reaction temperature and time sufficient? A2_Yes->Q3 Sol_2 Screen various bases (e.g., K3PO4, Cs2CO3) and solvents (e.g., DMSO, DMF). A2_No->Sol_2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the aryl halide sufficiently reactive? A3_Yes->Q4 Sol_3 Increase temperature or time. Consider microwave irradiation. A3_No->Sol_3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Consult further literature for specific substrate. A4_Yes->End Sol_4 Use a more active catalyst system or a more reactive halide (I > Br > Cl). A4_No->Sol_4

Caption: Troubleshooting decision tree for low-yield N-arylation.

References

Stability issues of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid in solution?

A1: The stability of phenolic compounds like this compound in solution is typically influenced by several factors, including:

  • pH: The stability of phenolic compounds can be pH-dependent.[1][2] Acidic conditions often provide a more stable environment for some related compounds.[2]

  • Temperature: Elevated temperatures can accelerate degradation.[1][3][4][5][6] For some benzoic acid derivatives, significant degradation is observed at temperatures above 150-200°C.[3][4][5]

  • Light: Exposure to light, particularly UV radiation, can lead to photolytic degradation.[1][7] Storing solutions in amber vials or in the dark is recommended.[1]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[1] Using de-gassed solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Metal Ions: The presence of metal ions can catalyze degradation.[1]

Q2: What are the likely degradation products of this compound?

A2: While specific degradation products for this compound have not been documented in the provided search results, a common degradation pathway for benzoic acid derivatives under thermal stress is decarboxylation, leading to the formation of the corresponding phenol.[3][4][5] For this compound, this would hypothetically result in the formation of 4-(1H-pyrrol-1-yl)phenol. Other potential degradation pathways could involve oxidation of the phenol or pyrrole ring.

Q3: How can I monitor the stability of my this compound solution?

A3: The most common method for monitoring the stability of a compound in solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). These techniques can separate the parent compound from its degradation products, allowing for the quantification of the parent compound's concentration over time.

Troubleshooting Guide

This guide addresses common issues encountered when working with solutions of this compound.

Issue Potential Cause Troubleshooting Steps
Solution changes color (e.g., turns yellow/brown) Oxidation or degradation of the compound.- Prepare fresh solutions before use.- Store stock solutions at low temperatures (-20°C or -80°C).- Protect solutions from light by using amber vials or covering with aluminum foil.- De-gas solvents and store solutions under an inert atmosphere.
Precipitate forms in the solution Poor solubility or degradation leading to insoluble products.- Ensure the solvent is appropriate for the desired concentration.- Consider adjusting the pH of the solution to improve solubility.- Filter the solution before use if a precipitate is observed.
Loss of biological activity or inconsistent experimental results Degradation of the compound.- Perform a stability study to determine the rate of degradation under your experimental conditions.- Prepare fresh solutions for each experiment.- Re-evaluate storage and handling procedures.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, by a suitable analytical method like RP-HPLC with UV detection.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Data Presentation

The following table provides a hypothetical summary of a stability study for this compound in a buffered aqueous solution (pH 7.4) at different temperatures.

TemperatureTime (hours)Concentration (% of initial)
4°C0100
2499.5
4899.1
7298.8
25°C (Room Temp)0100
2495.2
4890.8
7286.5
37°C0100
2488.3
4878.1
7269.2

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution prep_samples Prepare Samples for Each Condition prep_stock->prep_samples acid Acidic Hydrolysis prep_samples->acid base Basic Hydrolysis prep_samples->base oxidation Oxidation prep_samples->oxidation thermal Thermal prep_samples->thermal photo Photolytic prep_samples->photo hplc HPLC/UHPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

Troubleshooting Decision Tree for Solution Instability

G start Inconsistent Results or Visible Solution Change check_prep Review Solution Preparation and Storage Procedures start->check_prep is_light Is the solution protected from light? check_prep->is_light protect_light Use amber vials or store in the dark is_light->protect_light No is_temp Is the solution stored at an appropriate temperature? is_light->is_temp Yes protect_light->is_temp store_cold Store at lower temperature (e.g., 4°C, -20°C) is_temp->store_cold No is_fresh Is the solution prepared fresh? is_temp->is_fresh Yes store_cold->is_fresh stability_study Conduct a formal stability study is_fresh->stability_study No is_fresh->stability_study Yes prep_fresh Prepare fresh solution before each experiment prep_fresh->stability_study

Caption: Decision tree for troubleshooting stability issues.

References

Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized benzoic acid derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation that may lead to lower-than-expected biological activity.

Frequently Asked Questions (FAQs)

Q1: My synthesized benzoic acid derivative shows significantly lower bioactivity than predicted. What are the most common initial troubleshooting steps?

A1: When encountering low bioactivity, a systematic approach is crucial. Begin by verifying the structural integrity and purity of your synthesized compound. Subsequently, scrutinize your experimental assay conditions, as factors such as compound solubility and stability can significantly impact results. Finally, re-evaluate the biological hypothesis and the specific assay's suitability for your target.

Q2: How can I be certain that the compound I synthesized is correct and pure?

A2: Comprehensive analytical characterization is non-negotiable. Utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure and Mass Spectrometry (MS) to verify the molecular weight. High-Performance Liquid Chromatography (HPLC) is essential for assessing purity and identifying the presence of any impurities.[1][2][3]

Q3: Could residual solvents or reagents from the synthesis be affecting my bioassay?

A3: Absolutely. Even trace amounts of residual solvents, unreacted starting materials, or catalysts can interfere with biological assays, leading to inaccurate readings or direct toxicity to cells, thus masking the true activity of your compound.[4] It is imperative to ensure their removal through rigorous purification and to verify their absence via appropriate analytical methods like Gas Chromatography (GC) for volatile solvents.

Q4: My compound has poor solubility in aqueous media. How can this affect my results and how can I address it?

A4: Poor aqueous solubility is a frequent cause of low bioactivity in in vitro assays. If the compound precipitates in the assay medium, its effective concentration will be much lower than the nominal concentration, leading to an underestimation of its potency. To address this, you can try using a co-solvent like Dimethyl Sulfoxide (DMSO) at a low, non-toxic concentration (typically <0.5%), or explore formulation strategies such as encapsulation or the use of solubility-enhancing excipients.

Q5: How does the pH of my assay buffer impact the activity of a benzoic acid derivative?

A5: The pH of the assay buffer can significantly influence the ionization state of the carboxylic acid group on your benzoic acid derivative. This, in turn, can affect its solubility, cell permeability, and interaction with the biological target. It is crucial to maintain a stable and appropriate pH throughout your experiment and to consider how the pKa of your compound relates to the physiological pH of the assay system.

Troubleshooting Guides

Guide 1: Issues Related to Compound Identity and Purity

This guide will help you troubleshoot problems related to the chemical integrity of your synthesized benzoic acid derivative.

Problem Potential Cause Recommended Action
Low or No Bioactivity Incorrect chemical structure.Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Compare the obtained spectra with the expected data.
Presence of impurities.Assess purity using HPLC. A purity level of >95% is generally recommended for biological screening. If impurities are detected, identify them if possible (e.g., using LC-MS) and perform further purification.
Compound degradation.Benzoic acid derivatives can be susceptible to degradation under certain conditions (e.g., light, temperature, pH). Re-analyze the compound's purity before each experiment, especially if it has been stored for an extended period.
Inconsistent Results Between Batches Batch-to-batch variability in purity.Implement stringent quality control for each new batch. Compare the HPLC profiles and NMR spectra of different batches to ensure consistency.

Illustrative Case Study: Impact of Impurity on Bioactivity

A hypothetical case study is presented below to illustrate how an impurity can drastically affect the measured bioactivity of a synthesized benzoic acid derivative targeting a specific kinase.

Compound Purity (%) Impurity A (%) Kinase Inhibition IC₅₀ (µM)
Batch 199.5<0.11.2
Batch 291.28.5 (Unreacted Starting Material)15.8
Batch 396.03.7 (Side-product)5.4
Batch 4 (Repurified Batch 2)99.20.31.5

As shown in the table, the presence of impurities significantly increased the IC₅₀ value, indicating lower potency. Rigorous purification is essential for obtaining reliable bioactivity data.

Guide 2: Issues Related to Bioassay Performance

This guide focuses on troubleshooting common problems encountered during the execution of biological assays.

Problem Potential Cause Recommended Action
High Variability Between Replicates Inconsistent cell seeding or compound addition.Ensure proper cell counting and even distribution in multi-well plates. Use calibrated pipettes and consistent pipetting techniques.
"Edge effects" in multi-well plates.Avoid using the outer wells of the plate, or fill them with a blank medium to maintain a more uniform environment.
Poor Signal-to-Noise Ratio Suboptimal assay conditions.Optimize incubation times, reagent concentrations, and detection parameters.
High background signal.This can be due to non-specific binding of reagents or autofluorescence of the compound. Run appropriate controls, including wells with compound but no cells, and wells with cells and vehicle only.
Unexpected Cytotoxicity Compound toxicity at the tested concentrations.Perform a preliminary cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your compound.
Contamination (e.g., mycoplasma).Regularly test cell cultures for mycoplasma contamination, which can significantly alter cellular responses.

Experimental Protocols

Protocol 1: General Synthesis of a 4-Hydroxybenzoic Acid Derivative

This protocol provides a general method for the synthesis of a 4-hydroxybenzoic acid derivative via esterification.

  • Dissolution: Dissolve 4-hydroxybenzoic acid (1 equivalent) and the desired alcohol (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Coupling Agents: Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the structure and purity of the final product using NMR, MS, and HPLC.

Protocol 2: HPLC Purification of a Benzoic Acid Derivative

This protocol outlines a general reverse-phase HPLC method for the purification of a synthesized benzoic acid derivative.

  • Column: Use a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Prepare a mobile phase consisting of two solvents:

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Solvent B: Acetonitrile with 0.1% TFA or formic acid.

  • Gradient: Run a linear gradient from a low percentage of Solvent B to a high percentage over a set period (e.g., 5% to 95% B over 30 minutes). The exact gradient will need to be optimized for the specific compound.

  • Flow Rate: Set a flow rate of 1.0 mL/min.

  • Detection: Monitor the elution of the compound using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Fraction Collection: Collect the fractions corresponding to the main peak of the desired product.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. It may be necessary to perform a lyophilization step to obtain the final solid product.

Protocol 3: MTT Assay for Cytotoxicity Assessment

This protocol describes the use of the MTT assay to evaluate the effect of a synthesized compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized benzoic acid derivative in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).

Visualizations

Troubleshooting Workflow for Low Bioactivity

Troubleshooting_Workflow Troubleshooting Workflow for Low Bioactivity cluster_purity Compound Verification cluster_assay Assay Optimization start Low Bioactivity Observed check_purity Step 1: Verify Compound Identity & Purity start->check_purity nmr_ms NMR & Mass Spec Analysis check_purity->nmr_ms check_assay Step 2: Evaluate Bioassay Conditions solubility Check Solubility (Precipitation?) check_assay->solubility rethink_hypothesis Step 3: Re-evaluate Biological Hypothesis redesign Redesign Compound or Select New Target rethink_hypothesis->redesign Hypothesis Flawed success Bioactivity Confirmed rethink_hypothesis->success Hypothesis Sound hplc HPLC Purity (>95%?) nmr_ms->hplc hplc->check_assay Yes repurify Repurify Compound hplc->repurify No repurify->hplc stability Assess Compound Stability in Assay solubility->stability No optimize_sol Optimize Formulation (e.g., use co-solvent) solubility->optimize_sol Yes controls Review Assay Controls (Positive/Negative) stability->controls controls->rethink_hypothesis optimize_sol->stability

Caption: A stepwise guide to troubleshooting low bioactivity.

Simplified MAPK Signaling Pathway Inhibition

MAPK_Pathway Simplified MAPK Signaling Pathway Inhibition stimulus External Stimulus (e.g., Growth Factor) receptor Receptor Tyrosine Kinase stimulus->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1) erk->transcription response Cellular Response (Proliferation, Differentiation) transcription->response inhibitor Benzoic Acid Derivative inhibitor->raf

Caption: Inhibition of the MAPK pathway by a benzoic acid derivative.

NF-κB Signaling Pathway and Potential Inhibition

NFkB_Pathway NF-κB Signaling Pathway Inhibition tnf TNF-α tnfr TNFR tnf->tnfr ikk IKK Complex tnfr->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_exp Gene Expression (Inflammation) nucleus->gene_exp inhibitor Benzoic Acid Derivative inhibitor->ikk

Caption: Inhibition of the NF-κB pathway by a benzoic acid derivative.

References

Technical Support Center: Synthesis of 4-(4-acetylphenyl)morpholine (CAS 53242-70-9)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of 4-(4-acetylphenyl)morpholine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 4-(4-acetylphenyl)morpholine via two common methods: Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (SNAr).

Method 1: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a versatile method for forming the C-N bond between an aryl halide and morpholine. However, several side reactions can lead to impurities.

Diagram of the Buchwald-Hartwig Amination Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Aryl_Halide 4'-Bromoacetophenone or 4'-Chloroacetophenone Reaction_Vessel Inert Atmosphere (N₂ or Ar) Heat (e.g., 80-120 °C) Aryl_Halide->Reaction_Vessel Morpholine Morpholine Morpholine->Reaction_Vessel Pd_Catalyst Pd₂(dba)₃ or Pd(OAc)₂ Pd_Catalyst->Reaction_Vessel Ligand e.g., Xantphos, RuPhos Ligand->Reaction_Vessel Base e.g., NaOtBu, K₂CO₃ Base->Reaction_Vessel Solvent e.g., Toluene, Dioxane Solvent->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Extraction Extraction Filtration->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography Crystallization Crystallization Column_Chromatography->Crystallization Final_Product Final_Product Crystallization->Final_Product Pure 4-(4-acetylphenyl)morpholine

Caption: Workflow for the Buchwald-Hartwig amination synthesis.

Troubleshooting Table: Buchwald-Hartwig Amination

Observed Issue Potential Cause(s) Suggested Solution(s)
Low or no conversion of starting material 1. Inactive catalyst.1a. Use a fresh batch of palladium precursor and ligand. 1b. Consider using a pre-catalyst to ensure the formation of the active catalytic species.[1] 1c. Ensure the reaction is performed under strictly inert conditions (N₂ or Argon).
2. Inappropriate ligand for the aryl halide.2a. For aryl chlorides, more electron-rich and bulky ligands (e.g., RuPhos, BrettPhos) are often required.[1] 2b. Screen different ligands to find the optimal one for your specific substrate.
3. Insufficiently strong base.3a. Sodium tert-butoxide (NaOtBu) is a common and effective base. If using a weaker base like K₂CO₃, a higher reaction temperature or longer reaction time may be necessary.[2]
Formation of Acetophenone (hydrodehalogenation) 1. Presence of water or other protic sources.1a. Use anhydrous solvents and reagents. 1b. Ensure the inert gas is dry.
2. Inefficient reductive elimination from the Pd-amido complex.2a. Optimize the ligand-to-metal ratio. 2b. A change in ligand might favor the desired reductive elimination pathway.
Formation of 4,4'-diacetylbiphenyl (homo-coupling of aryl halide) 1. Slow reaction with the amine.1a. Increase the concentration of morpholine. 1b. A more active catalyst system (different ligand or palladium source) might be needed.
Presence of dark, insoluble palladium black 1. Catalyst decomposition.1a. Ensure the reaction temperature is not too high. 1b. Use a ligand that provides a more stable catalytic complex. 1c. Degas the solvent thoroughly to remove oxygen.
Difficult purification 1. Residual palladium catalyst in the product.1a. After the reaction, consider a workup with a thiol-functionalized resin or an aqueous solution of a sulfur-containing compound (e.g., sodium thiosulfate) to scavenge palladium.
2. Co-elution of impurities during chromatography.2a. Optimize the solvent system for column chromatography. 2b. Consider crystallization as a final purification step.
Method 2: Nucleophilic Aromatic Substitution (SNAr)

This method is often employed when the aryl halide is activated by an electron-withdrawing group, such as the acetyl group in 4'-fluoroacetophenone.

Diagram of the SNAr Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Aryl_Fluoride 4'-Fluoroacetophenone Reaction_Vessel Heat (e.g., 100-150 °C) Aryl_Fluoride->Reaction_Vessel Morpholine Morpholine Morpholine->Reaction_Vessel Base e.g., K₂CO₃, Et₃N Base->Reaction_Vessel Solvent e.g., DMSO, DMF Solvent->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Crystallization Crystallization Washing->Crystallization Final_Product Final_Product Crystallization->Final_Product Pure 4-(4-acetylphenyl)morpholine Start Start Setup Assemble oven-dried glassware under inert atmosphere (N₂ or Ar) Start->Setup Reagents Add 4'-bromoacetophenone, morpholine, Pd-catalyst, ligand, and base to the flask Setup->Reagents Solvent Add anhydrous, degassed solvent (e.g., toluene) Reagents->Solvent Reaction Heat the mixture with stirring (e.g., 100 °C for 12-24 h) Solvent->Reaction Monitoring Monitor reaction progress by TLC or HPLC Reaction->Monitoring Completion_Check Reaction complete? Monitoring->Completion_Check Completion_Check->Reaction No Workup Cool to RT, filter through Celite, and concentrate the filtrate Completion_Check->Workup Yes Extraction Dissolve residue in an organic solvent, wash with water and brine Workup->Extraction Drying Dry the organic layer over Na₂SO₄ and concentrate Extraction->Drying Purification Purify by column chromatography and/or crystallization Drying->Purification End End Purification->End Start Start Setup Combine 4'-fluoroacetophenone, morpholine, and base in a flask Start->Setup Solvent Add a polar aprotic solvent (e.g., DMSO) Setup->Solvent Reaction Heat the mixture with stirring (e.g., 120-140 °C for 6-12 h) Solvent->Reaction Monitoring Monitor reaction progress by TLC or HPLC Reaction->Monitoring Completion_Check Reaction complete? Monitoring->Completion_Check Completion_Check->Reaction No Workup Cool to RT and pour into ice-water Completion_Check->Workup Yes Precipitation Collect the precipitate by filtration Workup->Precipitation Washing Wash the solid with water Precipitation->Washing Drying Dry the crude product Washing->Drying Purification Recrystallize from a suitable solvent (e.g., ethanol) Drying->Purification End End Purification->End

References

Enhancing the reaction rate for the synthesis of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reaction rate for the synthesis of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Paal-Knorr or Clauson-Kaas reaction, which involves the condensation of a 1,4-dicarbonyl compound (or its equivalent) with an amine.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The acid catalyst (Brønsted or Lewis) may be old, hydrated, or of insufficient strength. 2. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. 3. Poor Quality Starting Materials: 5-amino-2-hydroxybenzoic acid may be oxidized, or the 1,4-dicarbonyl precursor (e.g., 2,5-dimethoxytetrahydrofuran) may have decomposed. 4. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. 5. Presence of Water: For some Lewis acid-catalyzed reactions, water can deactivate the catalyst.1. Use a fresh or properly stored catalyst. Consider using a stronger acid catalyst, but be mindful of potential side reactions. For instance, various Lewis acids like Sc(OTf)₃ or iodine have been shown to be effective. 2. Gradually increase the reaction temperature in increments of 10°C. Microwave irradiation can also be a highly effective method to accelerate the reaction. 3. Check the purity of starting materials by techniques like NMR or melting point analysis. 5-amino-2-hydroxybenzoic acid can be sensitive to air and light. 4. Ensure accurate measurement of reactants. A slight excess of the amine component is sometimes used. 5. Conduct the reaction under anhydrous conditions using dried solvents and glassware.
Formation of Dark-Colored Byproducts (Tar) 1. High Reaction Temperature: Excessive heat can lead to polymerization and decomposition of starting materials or the product, especially with a phenol-containing substrate. 2. Strongly Acidic Conditions: Harsh acidic conditions can promote side reactions. 3. Oxidation: 5-amino-2-hydroxybenzoic acid is susceptible to oxidation, which can be accelerated by heat and acid.1. Lower the reaction temperature and extend the reaction time. 2. Use a milder acid catalyst or a lower concentration of the acid. Heterogeneous catalysts can sometimes offer better selectivity. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Incomplete Reaction (Starting Material Remains) 1. Insufficient Reaction Time: The reaction may not have proceeded to completion. 2. Catalyst Deactivation: The catalyst may have lost its activity over the course of the reaction. 3. Poor Solubility: Reactants may not be sufficiently dissolved in the chosen solvent.1. Monitor the reaction progress using TLC or LC-MS and extend the reaction time as needed. 2. Add a fresh portion of the catalyst. 3. Choose a solvent in which both reactants are more soluble at the reaction temperature. For example, acetic acid or dioxane are commonly used.
Difficulty in Product Isolation/Purification 1. Product Solubility: The product may have similar solubility to the byproducts or unreacted starting materials. 2. Emulsion Formation during Workup: The presence of acidic and basic functionalities can lead to emulsions during aqueous extraction.1. Utilize column chromatography with a suitable solvent system to separate the product. Recrystallization from an appropriate solvent can also be effective. 2. Use brine (saturated NaCl solution) to break up emulsions during extraction. Adjusting the pH carefully can also help.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Paal-Knorr synthesis or its variation, the Clauson-Kaas synthesis.[1][2] This involves the reaction of 5-amino-2-hydroxybenzoic acid with a 1,4-dicarbonyl compound or a synthetic equivalent like 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.[3][4]

Q2: How can I increase the reaction rate?

A2: Several strategies can be employed to enhance the reaction rate:

  • Catalyst Choice: Using a more efficient catalyst can significantly speed up the reaction. While traditional Brønsted acids like acetic acid work, Lewis acids such as Sc(OTf)₃, InCl₃, or iodine can be more effective.[4] Heterogeneous catalysts also offer advantages in terms of reusability and sometimes milder reaction conditions.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for Paal-Knorr and Clauson-Kaas reactions, often from hours to minutes.[5][6]

  • Solventless Conditions: In some cases, running the reaction neat (without a solvent) can increase the concentration of reactants and accelerate the reaction.[5]

  • Temperature: Increasing the reaction temperature will generally increase the rate, but this must be balanced against the potential for byproduct formation.

Q3: What are the typical starting materials for this synthesis?

A3: The key starting materials are:

  • Amine: 5-amino-2-hydroxybenzoic acid (also known as 5-aminosalicylic acid).

  • 1,4-Dicarbonyl Source: 2,5-hexanedione is a common 1,4-diketone. A more frequently used and often more reactive precursor is 2,5-dimethoxytetrahydrofuran, which generates the required dicarbonyl species in situ under acidic conditions.[3][4]

Q4: What are potential side reactions to be aware of?

A4: Potential side reactions include:

  • Oxidation: The aminophenol moiety of 5-amino-2-hydroxybenzoic acid is susceptible to oxidation, which can lead to the formation of colored impurities.[7][8]

  • Polymerization: Under harsh acidic conditions or at high temperatures, polymerization of the starting materials or the pyrrole product can occur, leading to tar formation.

  • Furan Formation: In the Paal-Knorr synthesis, if the reaction conditions are too acidic (e.g., pH < 3) and water is present, the 1,4-dicarbonyl compound can self-condense to form a furan byproduct instead of reacting with the amine.[9]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be tracked over time.

Quantitative Data Summary

The following table summarizes various catalytic systems used in Paal-Knorr and Clauson-Kaas type reactions for the synthesis of N-substituted pyrroles, which can be adapted for the synthesis of this compound.

CatalystSolventTemperature (°C)Reaction TimeYield Range (%)Reference
Acetic AcidAcetic AcidRefluxSeveral hours59-95[3]
Iodine (I₂)Solvent-free (Microwave)-5 minHigh[5]
Sc(OTf)₃ (3 mol%)1,4-Dioxane100Not specifiedGood to Excellent[4]
MgI₂ etherate (10 mol%)Acetonitrile80Not specified62-98[4]
Nicotinamide1,4-DioxaneRefluxNot specified63-77[4]
L-(+)-tartaric acid-choline chlorideDeep Eutectic SolventNot specifiedNot specified75-95[3]
None (in water)Water (Microwave)-10-30 min12-74[4][6]
None (in acetic acid)Acetic Acid (Microwave)-10-30 min59-96[4][6]

Experimental Protocols

Protocol 1: Classical Clauson-Kaas Synthesis with Acetic Acid

This protocol is a standard method for the synthesis of N-aryl pyrroles.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 5-amino-2-hydroxybenzoic acid (1 equivalent) in glacial acetic acid.

  • Addition of Dicarbonyl Source: Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove excess acetic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Synthesis with a Lewis Acid Catalyst

This protocol offers a significant enhancement in reaction rate.

  • Reactant Preparation: In a microwave-safe reaction vessel, combine 5-amino-2-hydroxybenzoic acid (1 equivalent), 2,5-dimethoxytetrahydrofuran (1.1 equivalents), and a catalytic amount of a Lewis acid (e.g., iodine, 10 mol%).

  • Reaction: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 100-120°C) for a short duration (e.g., 5-15 minutes). The optimal time and temperature should be determined experimentally.

  • Workup: After cooling, dissolve the reaction mixture in an organic solvent like ethyl acetate.

  • Washing: Wash the organic solution with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Reaction Pathway

Reaction_Pathway A 5-amino-2-hydroxybenzoic acid D Intermediate Adduct A->D + B 2,5-dimethoxytetrahydrofuran C Succinaldehyde (in situ generation) B->C H+ cat. C->D E This compound D->E - 2H2O (Cyclization & Dehydration)

Caption: Paal-Knorr synthesis pathway for this compound.

Experimental Workflow

Experimental_Workflow start Start reactants Combine Reactants: - 5-amino-2-hydroxybenzoic acid - 2,5-dimethoxytetrahydrofuran - Catalyst - Solvent (optional) start->reactants reaction Reaction: - Conventional Heating or - Microwave Irradiation reactants->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification: - Column Chromatography or - Recrystallization workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting Logic

Troubleshooting_Logic problem Low Yield or No Reaction check_catalyst Check Catalyst Activity/Amount problem->check_catalyst check_temp Increase Temperature/Use Microwave problem->check_temp check_materials Verify Starting Material Purity problem->check_materials check_time Extend Reaction Time problem->check_time solution Improved Yield check_catalyst->solution check_temp->solution check_materials->solution check_time->solution

Caption: A logical approach to troubleshooting low reaction yield.

References

Validation & Comparative

Comparative Bioactivity Analysis of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the bioactivity of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid and its analogs, tailored for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental protocols for crucial bioassays, and visualizes relevant signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

This compound is a unique chemical scaffold that combines the structural features of salicylic acid and pyrrole, two moieties with known biological significance.[1] This hybrid structure has garnered interest in medicinal chemistry for its potential as a versatile building block in the synthesis of novel therapeutic agents.[1] Derivatives of this core structure have been investigated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The presence of the carboxylic acid, hydroxyl group, and the pyrrole ring allows for diverse chemical modifications, making it an attractive candidate for structure-activity relationship (SAR) studies aimed at optimizing therapeutic efficacy.[1]

Quantitative Bioactivity Data

Table 1: Cytotoxicity of Structurally Related Pyrrole and Benzoic Acid Derivatives

Compound/AnalogCancer Cell LineIC50 (µM)Reference
5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione (Ligand C15)HT29 (Colon)>1000[2]
Mn(C15)Cl2MeOH (Complex 1)A549 (Lung)794.37[2]
Mn(C15)Cl2MeOH (Complex 1)HT29 (Colon)654.31[2]
Ni(C15)Cl2MeOH (Complex 3)HT29 (Colon)1064.05[2]
Benzoic AcidPC3 (Prostate)>670[3]
Benzoic AcidHeLa (Cervical)>670[3]
Benzoic AcidHUH7 (Liver)>670[3]
Benzoic AcidCaCO2 (Colon)>670[3]
Benzoic AcidHT29 (Colon)>670[3]
Benzoic AcidSW48 (Colon)>670[3]
Benzoic AcidMG63 (Bone)85.54[3]
Benzoic AcidA673 (Bone)>670[3]
Benzoic Acid2A3 (Pharyngeal)>670[3]
Benzoic AcidCRM612 (Lung)103.3[3]

Note: The presented data is for structurally related compounds and not direct analogs of this compound. Direct comparison should be made with caution. The bioactivity of the core compound and its direct derivatives requires further experimental investigation.

Experimental Protocols

The following section details a standard protocol for determining the cytotoxic activity of novel compounds, such as this compound analogs, using the MTT assay.

MTT Assay for Cytotoxicity

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by measuring the absorbance at a specific wavelength.

Materials:

  • Cancer cell line of interest (e.g., HCT116, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of solvent as the test compounds) and a negative control (untreated cells).

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C until a purple precipitate (formazan) is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The bioactivity of pyrrole-containing compounds is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation. While the specific pathways affected by this compound analogs are yet to be fully elucidated, related compounds have been shown to interact with pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6]

Hypothesized Experimental Workflow for Investigating Mechanism of Action

The following diagram illustrates a potential experimental workflow to investigate the molecular mechanism of action of bioactive this compound analogs.

G cluster_0 Initial Screening & Identification cluster_1 Mechanism of Action Studies cluster_2 Pathway Confirmation & Target Validation A Synthesize Analogs of This compound B Cytotoxicity Screening (MTT Assay) - Multiple Cancer Cell Lines A->B C Identify Lead Compound(s) with High Potency (Low IC50) B->C D Western Blot Analysis for Key Signaling Proteins (e.g., NF-κB, p-p38, p-ERK) C->D Treat cells with lead compound(s) F Cell Cycle Analysis (Flow Cytometry) C->F G Apoptosis Assays (e.g., Annexin V/PI staining) C->G E Gene Expression Analysis (qPCR) of Downstream Target Genes D->E H Use of Specific Pathway Inhibitors to Confirm Involvement D->H I Elucidate Molecular Target (e.g., Kinase Profiling) H->I

Caption: A proposed workflow for the identification and mechanistic evaluation of bioactive analogs.

Potential Signaling Pathways Modulated by Pyrrole-Containing Compounds

The following diagrams illustrate the general architecture of the NF-κB and MAPK signaling pathways, which are potential targets for this compound analogs.

NFkB_Pathway cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK_Complex IKK Complex Stimuli->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Target Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Induces Inhibitor Potential Inhibition by 2-Hydroxy-5-(1H-pyrrol-1-yl) benzoic acid analogs Inhibitor->IKK_Complex

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

MAPK_Pathway cluster_nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Bind Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) Nucleus->Transcription_Factors Activates Cellular_Response Cellular Responses (Proliferation, Differentiation) Transcription_Factors->Cellular_Response Inhibitor Potential Inhibition by 2-Hydroxy-5-(1H-pyrrol-1-yl) benzoic acid analogs Inhibitor->Raf Inhibitor->MEK

Caption: The MAPK/ERK signaling cascade, a key regulator of cell proliferation.

Conclusion and Future Directions

The unique structural combination of a salicylic acid backbone with a pyrrole moiety in this compound and its analogs presents a promising avenue for the development of novel therapeutic agents. While preliminary data on related compounds suggest potential anticancer activity, a systematic investigation into the bioactivity of a focused library of these analogs is warranted. Future research should concentrate on synthesizing a diverse range of analogs and conducting comprehensive in vitro and in vivo studies to establish clear structure-activity relationships. Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement as potential clinical candidates. The experimental protocols and hypothesized pathways presented in this guide offer a foundational framework for such future investigations.

References

Validation of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid's Chemical Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is a critical step. This guide provides a comparative analysis framework for validating the chemical structure of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for elucidating molecular structure.

This document outlines the expected ¹H and ¹³C NMR spectral data for this compound against which experimental data can be compared. A detailed experimental protocol for acquiring high-quality NMR spectra is also provided, alongside a logical workflow for the validation process.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the protons and carbons in this compound. These predictions are based on the analysis of structurally similar compounds, including salicylic acid and N-aryl pyrrole derivatives.[1]

Table 1: Predicted ¹H NMR Spectral Data for this compound

AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.0 - 7.2d~8.5
H-4~7.5 - 7.7dd~8.5, 2.5
H-6~7.9 - 8.1d~2.5
H-2', H-5' (Pyrrole α-H)~7.1 - 7.3t~2.2
H-3', H-4' (Pyrrole β-H)~6.2 - 6.4t~2.2
-OH~10.0 - 12.0br s-
-COOH~11.0 - 13.0br s-

d: doublet, dd: doublet of doublets, t: triplet, br s: broad singlet

Table 2: Predicted ¹³C NMR Spectral Data for this compound

AssignmentChemical Shift (δ, ppm)
C-1~118 - 120
C-2~158 - 162
C-3~116 - 118
C-4~124 - 126
C-5~130 - 132
C-6~121 - 123
C-2', C-5' (Pyrrole α-C)~119 - 121
C-3', C-4' (Pyrrole β-C)~110 - 112
-COOH~170 - 175

Experimental Protocol for NMR Analysis

This section details a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the sample's solubility and the desired resolution of the spectra.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

  • The height of the solution in the NMR tube should be approximately 4-5 cm.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity and optimal resolution. This can be performed manually or automatically.

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Commonly used internal standards include tetramethylsilane (TMS), which is set to 0.00 ppm.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the NMR spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the molecule.

  • Compare the experimental data with the predicted values to validate the chemical structure.

Workflow for Structural Validation by NMR

The following diagram illustrates the logical workflow for validating the chemical structure of a compound using NMR spectroscopy.

Structural Validation Workflow cluster_preparation Sample Preparation & Data Acquisition cluster_analysis Data Analysis & Comparison cluster_validation Structural Validation A Synthesize or Obtain Compound B Prepare NMR Sample (Dissolve in Deuterated Solvent) A->B Solubility Test C Acquire 1H and 13C NMR Spectra B->C Instrument Setup D Process NMR Data (FT, Phasing, Calibration) C->D E Analyze Spectra (Chemical Shifts, Multiplicities, Integration) D->E F Compare Experimental Data with Predicted/Reference Data E->F G Structure Consistent? F->G H Structure Validated G->H Yes I Further Investigation Required G->I No

References

Comparing the efficacy of different synthetic routes to 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the most plausible synthetic routes for the preparation of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid, a valuable building block in medicinal chemistry and materials science. While specific experimental data for the direct synthesis of this molecule is limited in publicly available literature, this document outlines two primary, well-established methodologies: the Paal-Knorr synthesis and the Clauson-Kaas reaction. The comparison is based on the general principles of these reactions and data from analogous transformations.

Executive Summary

The synthesis of this compound primarily involves the formation of the pyrrole ring by reacting 5-aminosalicylic acid with a suitable four-carbon building block. The two most effective methods for this transformation are the Paal-Knorr synthesis, utilizing a 1,4-dicarbonyl compound, and the Clauson-Kaas reaction, which employs a furan derivative like 2,5-dimethoxytetrahydrofuran. Both methods have distinct advantages and disadvantages concerning reaction conditions, substrate scope, and potential yield.

Synthetic Route Comparison

ParameterPaal-Knorr SynthesisClauson-Kaas Reaction
Starting Materials 5-Aminosalicylic acid, 1,4-dicarbonyl compound (e.g., succinaldehyde, 2,5-hexanedione)5-Aminosalicylic acid, 2,5-dimethoxytetrahydrofuran
Reaction Conditions Typically requires acidic or neutral conditions, often with heating.[1] A variety of catalysts, including protic acids, Lewis acids, and solid-supported acids, can be employed.[2]Generally requires acidic conditions, often in a protic solvent like acetic acid or in the presence of an acid catalyst.[3][4] Milder, buffered conditions have also been developed.
Potential Advantages Versatile with respect to the 1,4-dicarbonyl component, allowing for the introduction of substituents on the pyrrole ring.[5] The reaction can often be performed under relatively mild conditions.The pyrrole-forming reagent, 2,5-dimethoxytetrahydrofuran, is commercially available and easy to handle. The reaction is known to be high-yielding for a variety of amines.[3]
Potential Disadvantages The required 1,4-dicarbonyl compounds may not be readily available and could require separate synthesis. Side reactions, such as furan formation, can occur under strongly acidic conditions.[1]The reaction is generally limited to the formation of N-substituted pyrroles without substituents on the pyrrole ring itself. The starting material, 2,5-dimethoxytetrahydrofuran, can be sensitive to strong acids and heat.
Estimated Yield Moderate to high, depending on the specific substrates and conditions. Yields above 60% are common for the Paal-Knorr synthesis of pyrroles in general.[2]Generally high. Analogous reactions with various anilines report yields in the range of 59-95%.[3]
Purity and Side Products Purity can be affected by the formation of furan by-products and unreacted starting materials. Purification is typically achieved by crystallization or chromatography.The primary side product is methanol. Purification is often straightforward, involving crystallization of the product.

Experimental Protocols (Proposed)

As specific literature procedures for the target molecule are unavailable, the following are proposed experimental protocols based on established methodologies for similar compounds.

Route 1: Paal-Knorr Synthesis

This proposed protocol is based on the general procedure for the Paal-Knorr synthesis of N-aryl pyrroles.

Materials:

  • 5-Aminosalicylic acid

  • 2,5-Hexanedione

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 5-aminosalicylic acid (1 equivalent) in a minimal amount of a 1:1 mixture of ethanol and glacial acetic acid.

  • Add 2,5-hexanedione (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then a minimal amount of cold ethanol.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Route 2: Clauson-Kaas Reaction

This proposed protocol is adapted from standard Clauson-Kaas reaction conditions.[3][4]

Materials:

  • 5-Aminosalicylic acid

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial acetic acid

Procedure:

  • Suspend 5-aminosalicylic acid (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to the suspension.

  • Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain the purified this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the proposed synthetic routes.

Paal_Knorr_Synthesis 5-Aminosalicylic Acid 5-Aminosalicylic Acid Intermediate Hemiaminal Intermediate 5-Aminosalicylic Acid->Intermediate + 2,5-Hexanedione (Acid Catalyst, Heat) 2,5-Hexanedione 2,5-Hexanedione Product This compound Intermediate->Product - 2H2O

Caption: Paal-Knorr synthesis of the target compound.

Clauson_Kaas_Reaction 5-Aminosalicylic Acid 5-Aminosalicylic Acid Product This compound 5-Aminosalicylic Acid->Product + Intermediate (Acid Catalyst, Heat) - 2H2O 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran Intermediate Dialdehyde Intermediate 2,5-Dimethoxytetrahydrofuran->Intermediate + H2O (Acid) - 2MeOH

Caption: Clauson-Kaas reaction for the target compound.

Conclusion

Both the Paal-Knorr synthesis and the Clauson-Kaas reaction represent viable and effective methods for the synthesis of this compound. The choice between these routes will likely depend on the availability and cost of the starting materials, the desired scale of the reaction, and the laboratory's capabilities. For a straightforward synthesis of the unsubstituted pyrrole, the Clauson-Kaas reaction may be preferred due to the commercial availability of 2,5-dimethoxytetrahydrofuran and its generally high yields. The Paal-Knorr synthesis offers greater flexibility for creating derivatives with substituents on the pyrrole ring. It is recommended that both routes be explored and optimized on a small scale to determine the most efficient method for a specific application. Further research to delineate the precise reaction conditions and yields for the synthesis of this specific molecule would be highly valuable to the scientific community.

References

Spectroscopic Comparison Guide: 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid and its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed spectroscopic comparison of the synthetic product, 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid, with its precursors, salicylic acid and 4-aminophenol. The analysis is based on Fourier-Transform Infrared (FT-IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy to elucidate the structural transformations that occur during synthesis.

Logical Synthesis Pathway

The formation of this compound from its precursors involves the incorporation of a pyrrole ring onto the salicylic acid backbone, derived from the amine functionality of 4-aminophenol. This transformation results in a more complex molecular structure with distinct spectroscopic features.

Synthesis_Pathway cluster_precursors Precursors cluster_product Product SA Salicylic Acid P This compound SA->P Reaction AP 4-Aminophenol AP->P

Figure 1. Logical relationship from precursors to the final product.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The comparison of the spectra reveals the disappearance of the amine (N-H) stretches from 4-aminophenol and the appearance of new bands corresponding to the pyrrole ring in the final product. The characteristic peaks of the carboxylic acid and hydroxyl groups from salicylic acid are retained, though their positions may shift due to the new electronic environment.

Functional GroupSalicylic Acid (cm⁻¹)4-Aminophenol (cm⁻¹)This compound (Expected, cm⁻¹)
O-H Stretch (Phenolic) 3233 (Broad)[1]3342-3640[2][3]~3200-3400 (Broad)
O-H Stretch (Carboxylic) 3000-2830 (Broad)N/A~3000-2800 (Broad)
N-H Stretch (Amine) N/A3342 / 3282[3]N/A (Disappears)
C-H Stretch (Aromatic) 3004-2999~3050~3100 (Pyrrole), ~3050 (Benzene)
C=O Stretch (Carboxylic) 1670-1652[1]N/A~1680-1660
C=C Stretch (Aromatic) 1612-1558[1]1612[2]~1610, 1580
C-N Stretch N/A1385-1384[3]~1350-1300
C-O Stretch ~1300-1200~1250~1300-1200

Analysis: The key changes confirming the reaction are the loss of the characteristic N-H stretching vibrations from 4-aminophenol and the appearance of C-H stretching bands around 3100 cm⁻¹ typical for pyrrole rings. The persistence of the broad O-H and sharp C=O stretches confirms the retention of the salicylic acid moiety.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed information about the chemical environment of hydrogen atoms. The synthesis of the product results in a more complex spectrum, showing signals for the protons on both the salicylic acid ring and the newly formed pyrrole ring.

CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
Salicylic Acid (in DMSO-d₆)~13.0 (s, 1H), 11.5 (s, 1H), 7.82 (d, 1H), 7.52 (t, 1H), 6.96 (d, 1H), 6.92 (t, 1H)[4]-COOH, -OH, Ar-H, Ar-H, Ar-H, Ar-H
4-Aminophenol (in DMSO-d₆)~8.5 (s, 1H), 6.5-6.6 (m, 4H), 4.5 (s, 2H)[5]-OH, Ar-H, -NH₂
This compound (Predicted)~13.0 (s, 1H), ~11.0 (s, 1H), ~7.9 (d, 1H), ~7.6 (dd, 1H), ~7.2 (t, 2H), ~7.0 (d, 1H), ~6.3 (t, 2H)[6]-COOH, -OH, Ar-H (H6), Ar-H (H4), Pyrrole α-H (H2', H5'), Ar-H (H3), Pyrrole β-H (H3', H4')[6]

Analysis: The spectrum of the product is distinguished by the appearance of two new triplet signals corresponding to the α- and β-protons of the pyrrole ring.[6] The aromatic region for the salicylic acid moiety changes from a four-proton system to a three-proton ABC-type splitting pattern, confirming substitution at the 5-position. The disappearance of the broad amine (-NH₂) signal from 4-aminophenol is another key indicator of successful synthesis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The introduction of the pyrrole ring extends the conjugated π-system, which is expected to cause a bathochromic (red) shift in the maximum absorbance wavelength (λmax) compared to the precursors.

Compoundλmax (nm)Solvent
Salicylic Acid 234, 302[7]Methanol/Water
4-Aminophenol 218, 272[8]Acidic Mobile Phase
This compound (Predicted)> 310 nmMethanol/Ethanol

Analysis: Salicylic acid shows two primary absorption bands.[7] 4-aminophenol also has distinct absorption maxima.[8] The product, with its extended conjugation between the benzene and pyrrole rings, is predicted to absorb at a longer wavelength (a shift to the red end of the spectrum) than either precursor, indicating the formation of a new, larger chromophore.

Experimental Protocols

FT-IR Spectroscopy
  • Methodology: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

  • Instrumentation: A Perkin-Elmer Paragon 500 FT-IR spectrometer or equivalent.[9]

  • Sample Preparation (KBr Pellet): Approximately 1-2 mg of the solid sample is ground with 100-200 mg of dry KBr powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The spectrum is recorded in the range of 4000 to 450 cm⁻¹.[9] A background spectrum of the pure KBr pellet or empty ATR crystal is taken prior to sample analysis for correction.

¹H NMR Spectroscopy
  • Methodology: One-dimensional proton NMR.

  • Instrumentation: A 300 MHz or 500 MHz NMR spectrometer (e.g., Bruker, Varian).

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: The spectrum is acquired after shimming the magnetic field. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.

UV-Vis Spectroscopy
  • Methodology: UV-Visible Absorption Spectrophotometry.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation: A stock solution of the sample is prepared by dissolving a known mass in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) to a concentration of approximately 10⁻³ M. This solution is then serially diluted to obtain a final concentration in the range of 10⁻⁵ to 10⁻⁶ M, ensuring the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).

  • Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200 to 800 nm. A cuvette containing the pure solvent is used as a blank to zero the spectrophotometer. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three common analytical methods for the quantification of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The objective is to offer a comprehensive overview of their respective performance characteristics, supported by illustrative experimental data, to aid in method selection and cross-validation efforts.

Introduction to Cross-Validation

In analytical chemistry, cross-validation is the process of assessing the equivalency of two or more analytical methods to ensure that they produce comparable and reliable results.[1] This is a critical step when transferring a method between laboratories, updating an existing method, or when data from different analytical techniques need to be correlated.[2] The goal is to demonstrate that any differences in the results are within acceptable limits, thereby ensuring the consistency and integrity of the analytical data.[3]

Comparative Analysis of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and throughput. Below is a summary of typical performance data for RP-HPLC, LC-MS/MS, and UV-Vis spectrophotometry for the analysis of a compound structurally similar to this compound.

Table 1: Comparison of Quantitative Performance Parameters

ParameterRP-HPLC with UV DetectionLC-MS/MSUV-Vis Spectrophotometry
Linearity Range 0.1 - 100 µg/mL0.05 - 50 ng/mL1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2%< 5%< 3%
Limit of Detection (LOD) ~0.03 µg/mL~0.01 ng/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.05 ng/mL~1 µg/mL

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are representative and may require optimization for specific applications.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in bulk drug substance and simple formulations.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of the analyte (typically around 254 nm or a wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and serially diluted to create calibration standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of low levels of this compound in complex matrices such as plasma or tissue extracts.[4]

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI negative.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would be monitored.

  • Sample Preparation: For biological samples, a protein precipitation or liquid-liquid extraction step is typically required, followed by evaporation and reconstitution in the mobile phase.[5]

UV-Vis Spectrophotometry

This is a simple and cost-effective method for the quantification of this compound in pure form or in simple solutions where interfering substances are not present.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A solvent in which the analyte is soluble and that does not absorb in the region of interest (e.g., methanol, ethanol, or a buffered aqueous solution).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte over a range of wavelengths (e.g., 200-400 nm).

  • Procedure: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the predetermined λmax. The concentration of an unknown sample is then determined by measuring its absorbance and interpolating from the calibration curve.

Visualizing the Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_scope Define Scope and Acceptance Criteria select_methods Select Methods for Cross-Validation (e.g., Method A and Method B) define_scope->select_methods prepare_protocol Prepare Cross-Validation Protocol select_methods->prepare_protocol prepare_samples Prepare a Set of Identical Samples prepare_protocol->prepare_samples analyze_A Analyze Samples using Method A prepare_samples->analyze_A analyze_B Analyze Samples using Method B prepare_samples->analyze_B collect_data Collect and Tabulate Results from Both Methods analyze_A->collect_data analyze_B->collect_data statistical_analysis Perform Statistical Analysis (e.g., t-test, F-test) collect_data->statistical_analysis compare_criteria Compare Results Against Predefined Acceptance Criteria statistical_analysis->compare_criteria report Generate Cross-Validation Report compare_criteria->report

Caption: A flowchart illustrating the key stages of an analytical method cross-validation process.

Hypothetical Signaling Pathway Involvement

While the specific biological role of this compound is not extensively documented, as a derivative of salicylic acid, it could potentially modulate inflammatory pathways. The diagram below illustrates a simplified hypothetical signaling pathway where such a compound might exert its effects.

SignalingPathway compound This compound enzyme Target Enzyme (e.g., COX-2) compound->enzyme Inhibition product Pro-inflammatory Mediators (e.g., Prostaglandins) enzyme->product Catalysis substrate Substrate (e.g., Arachidonic Acid) substrate->enzyme inflammation Inflammatory Response product->inflammation

Caption: A hypothetical signaling pathway showing the potential inhibitory action of the compound.

Conclusion

The choice of an analytical method for this compound depends on the specific requirements of the analysis. RP-HPLC offers a balance of performance and cost for routine analysis. LC-MS/MS is the method of choice for high sensitivity and selectivity in complex matrices. UV-Vis spectrophotometry provides a simple and rapid, though less specific, alternative for straightforward applications. Cross-validation of these methods is essential to ensure data integrity and consistency across different analytical platforms and laboratories. The provided protocols and performance data serve as a foundation for developing and validating robust analytical procedures for this compound.

References

Unraveling the Potential of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid Derivatives: A Comparative Look at In Silico and In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

The unique structure of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid, which combines a salicylic acid backbone with a pyrrole heterocycle, presents a versatile scaffold for the development of novel therapeutic agents.[1] Researchers have explored derivatives of this and similar compounds for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] A crucial aspect of modern drug discovery is the integration of computational (in silico) and laboratory-based (in vitro) studies to efficiently identify and optimize lead compounds.

The Synergy of In Silico and In Vitro Approaches

In silico methods, such as molecular docking, provide rapid and cost-effective predictions of how a compound might interact with a biological target, typically a protein or enzyme.[1] These computational models help to prioritize candidates for synthesis and further testing. Subsequently, in vitro assays, which are experiments conducted in a controlled environment outside of a living organism (e.g., in a test tube or cell culture), are used to validate these predictions and quantify the biological activity of the synthesized compounds. This synergistic workflow accelerates the drug discovery process.

cluster_in_silico In Silico Screening cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Evaluation in_silico_start Virtual Library of Derivatives docking Molecular Docking Simulations in_silico_start->docking scoring Prediction of Binding Affinity docking->scoring selection Selection of Promising Candidates scoring->selection synthesis Synthesis of Selected Derivatives selection->synthesis bio_assay Biological Assays (e.g., Cytotoxicity, Antimicrobial) synthesis->bio_assay data_analysis Determination of Activity (e.g., IC50, MIC) bio_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar sar->in_silico_start Feedback for New Designs

Figure 1: A generalized workflow illustrating the integration of in silico screening and in vitro evaluation in drug discovery.

Data Presentation: A Comparative Table Framework

To facilitate a direct comparison between computational predictions and experimental results, quantitative data should be organized into a structured table. Below is a template that can be populated with data from future studies on this compound derivatives.

Derivative IDModification on Parent ScaffoldIn Silico Data (e.g., Docking Score in kcal/mol)In Vitro Activity (e.g., IC50 in µM)Target Protein/Cell Line
Comp-01 R = H---
Comp-02 R = CH3---
Comp-03 R = Cl---
Comp-04 R = OCH3---

This table is a template and does not contain experimental data as no direct comparative studies were found.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Based on studies of related compounds, the following are representative protocols for in silico and in vitro evaluations.

In Silico Molecular Docking

Molecular docking studies are performed to predict the binding mode and affinity of a ligand (the derivative) to the active site of a target protein.

  • Protein and Ligand Preparation: The three-dimensional structure of the target protein is obtained from a protein data bank (PDB). The structures of the this compound derivatives are drawn using chemical drawing software and optimized for their three-dimensional conformation.

  • Docking Simulation: A docking software (e.g., AutoDock, Glide, GOLD) is used to place the ligand into the active site of the protein in various orientations and conformations.

  • Scoring and Analysis: The software calculates a "docking score" or binding energy for each pose, which estimates the binding affinity. The poses with the best scores are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability. It is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated to allow the metabolic conversion of MTT into formazan crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the half-maximal inhibitory concentration (IC50) is determined. The IC50 value represents the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathway Visualization

The biological activity of a compound is often exerted through its modulation of specific cellular signaling pathways. For instance, many anticancer drugs target pathways involved in cell proliferation and survival. The diagram below illustrates a hypothetical signaling pathway that could be targeted by active derivatives.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation and Survival Transcription->Proliferation Inhibitor Derivative Inhibits Pathway Inhibitor->RAF

Figure 2: A diagram of a hypothetical MAP Kinase signaling pathway that could be a target for anticancer derivatives.

Conclusion

The integration of in silico and in vitro studies is a powerful strategy in the quest for new therapeutic agents. While specific comparative data for this compound derivatives remains to be published, the framework and methodologies outlined here provide a clear path for future research in this area. The synthesis and evaluation of a library of these derivatives, with a systematic comparison of their predicted and measured activities, will be instrumental in unlocking their full therapeutic potential.

References

Performance Benchmarking of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid-Based Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance overview of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid as a versatile ligand in several key research applications. Due to the limited availability of direct benchmarking studies on this specific molecule, this guide draws comparisons from data on its core components—salicylic acid and pyrrole derivatives—to provide a comprehensive performance projection. The data presented herein is intended to serve as a foundational resource for evaluating its potential in metal chelation, antioxidant, anti-inflammatory, and cytotoxic applications.

Metal Chelation Performance

The structure of this compound, featuring a salicylic acid backbone, suggests a strong potential for metal chelation. The carboxylate and adjacent hydroxyl group form a bidentate chelation site. The stability of metal complexes is a critical performance indicator for applications in catalysis, bioinorganic chemistry, and as therapeutic agents for metal overload.

Comparative Stability Constants of Related Ligands

The following table summarizes the stability constants (log K) for metal complexes of salicylic acid, providing a baseline for the expected chelation strength of this compound. The presence of the pyrrole group may influence the electronic properties and steric hindrance of the binding site, potentially altering these values.

Metal IonLigandLog K1Log K2Solvent SystemReference
Cu(II)Acetylsalicylic Acid--70% DMF - 30% Water[1]
Zn(II)Acetylsalicylic Acid--70% DMF - 30% Water[1]
Fe(III)Salicylhydroxamic Acid3.77-Aqueous[2]
Co(II)Salicylhydroxamic Acid3.72-Aqueous[2]
Cu(II)Salicylhydroxamic Acid3.15-Aqueous[2]
Fe(III)Salicylic Acid--0.5 M background electrolyte[3][4]
Fe(III)Sulfosalicylic Acid--0.5 M background electrolyte[3][4]
Fe(III)4-Aminosalicylic Acid--0.5 M background electrolyte[3][4]
Experimental Protocol: UV-Vis Spectrophotometric Determination of Metal Chelation

A common method to determine the stoichiometry and stability constants of metal-ligand complexes is through UV-Vis spectrophotometry.

Objective: To determine the metal-ligand binding ratio and stability constant.

Materials:

  • This compound

  • Metal salt solution (e.g., CuSO₄, FeCl₃) of known concentration

  • Buffer solution to maintain constant pH

  • UV-Vis Spectrophotometer

Procedure (Job's Method of Continuous Variation):

  • Prepare equimolar stock solutions of the ligand and the metal salt.

  • Prepare a series of solutions with varying mole fractions of the ligand and metal, keeping the total molar concentration constant.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.

  • Plot the absorbance versus the mole fraction of the ligand.

  • The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed.

  • The stability constant can be calculated from the absorbance data.[2]

Antioxidant Activity

The phenolic hydroxyl group in the salicylic acid moiety and the aromatic pyrrole ring suggest that this compound may possess antioxidant properties by acting as a radical scavenger.

Comparative Antioxidant Activity (IC50 Values)

The following table presents the half-maximal inhibitory concentration (IC50) values for the antioxidant activity of salicylic acid and various pyrrole derivatives from different assays. Lower IC50 values indicate higher antioxidant activity.

Compound/DerivativeAssayIC50 (µM)Cell Line/SystemReference
Salicylic Acid treated Saposhnikovia divaricataDPPH~15.5 (as 5.24 µg/mL)-[5]
Salicylic Acid treated Saposhnikovia divaricataABTS~6.9 (as 2.35 µg/mL)-[5]
Salicylic Acid Conjugated DihydropyrazolineDPPH71 - 104-
Pyrrole DerivativesDPPH--[6]
Pyrrolo[2,3-b]quinoxaline Derivative (3a)DPPH-Radical Scavenger[7]

Note: The antioxidant activity is highly dependent on the specific derivative and the assay used. The data provides a range of expected activities.

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of the ligand.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • Ascorbic acid (as a positive control)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare various concentrations of the test compound and ascorbic acid in methanol.

  • Add a fixed volume of the DPPH solution to each concentration of the test compound and the control.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

Anti-inflammatory Potential

Salicylic acid is a well-known anti-inflammatory agent, and many pyrrole-containing compounds exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.

Comparative Anti-inflammatory Activity (IC50 Values)

This table shows the IC50 values for the anti-inflammatory activity of salicylic acid derivatives and pyrrole-based compounds.

Compound/DerivativeTarget/AssayIC50 (µM)Reference
N-(5-chlorosalicyloyl)phenethylamine (5-CSPA)NFκB Luciferase Assay15[8][9]
N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA)NFκB Luciferase Assay17[8][9]
Salicylic AcidCOX-2>500[10]
Pyrrole Carboxylic Acid Derivatives (e.g., 4h, 4k)COX-1 & COX-2-[11]
Pyrrolizine DerivativesCOX Inhibition-[12]
Pyrrole-cinnamate hybrid (5)COX-20.55[13]
Pyrrole-cinnamate hybrid (6)COX-27.0[13]

Note: The anti-inflammatory activity is highly structure-dependent. The pyrrole moiety, when appropriately substituted, can significantly enhance COX inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.

Objective: To assess the in vivo anti-inflammatory effect of the ligand.

Materials:

  • This compound

  • Carrageenan solution (1% in saline)

  • Experimental animals (e.g., rats or mice)

  • Plethysmometer

  • Positive control (e.g., Indomethacin)

Procedure:

  • Administer the test compound or positive control to the animals (e.g., orally or intraperitoneally).

  • After a set period (e.g., 30-60 minutes), inject carrageenan into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[14][15][16][17][18]

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay (Griess Assay)

Objective: To determine the inhibitory effect of the ligand on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Cell culture medium and supplements

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate.

  • Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Add Griess reagent to the supernatant and incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve, and the percentage of NO inhibition is calculated.[19][20][21][22][23]

Cytotoxic Activity

The potential of a ligand to induce cell death is crucial in the development of anticancer agents. Both salicylic acid and various pyrrole derivatives have demonstrated cytotoxic effects against different cancer cell lines.

Comparative Cytotoxic Activity (IC50 Values)

The following table presents the IC50 values for the cytotoxic activity of salicylic acid and pyrrole derivatives against various cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference
Salicylic AcidA549 (Lung)6000[24][25]
Salicylic AcidCaCo-2 (Colon)~5000-7000[26]
Butyl SalicylateT47D (Breast)873.2[27]
Marinopyrrole AHCT-116 (Colon)~9[28]
Pyrrolomycin CHCT-116 (Colon)0.8[28]
Pyrrolomycin CMCF7 (Breast)1.5[28]
Pyrrolo[2,3-d]pyrimidine derivative (10a)PC3 (Prostate)0.19[29]
Pyrrolyl benzohydrazide derivative (C8)A549 (Lung)9.54[30]

Note: The cytotoxicity of these compounds varies significantly with the cell line and the specific chemical structure.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of the ligand on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, MCF-7, HCT116)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • Cell culture medium and supplements

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

Visualizing Experimental Workflows and Pathways

DOT Script for a General Experimental Workflow

Experimental_Workflow cluster_synthesis Ligand Synthesis & Characterization cluster_assays Performance Benchmarking Assays cluster_data Data Analysis Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Metal_Chelation Metal Chelation Assay Characterization->Metal_Chelation Antioxidant Antioxidant Assay Characterization->Antioxidant Anti_inflammatory Anti-inflammatory Assay Characterization->Anti_inflammatory Cytotoxicity Cytotoxicity Assay Characterization->Cytotoxicity Data_Collection Data Collection Metal_Chelation->Data_Collection Antioxidant->Data_Collection Anti_inflammatory->Data_Collection Cytotoxicity->Data_Collection IC50_Calculation IC50/Log K Calculation Data_Collection->IC50_Calculation Comparison Comparison with Alternatives IC50_Calculation->Comparison

Caption: General experimental workflow for benchmarking ligand performance.

DOT Script for a Simplified Anti-inflammatory Signaling Pathway

Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_ligand Ligand Intervention LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation Ligand 2-Hydroxy-5-(1H-pyrrol-1-yl) benzoic acid Ligand->NFkB Inhibition Ligand->COX2 Inhibition

References

A Comparative Analysis of the Metal-Chelating Properties of Hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metal-chelating properties of various hydroxybenzoic acids, a class of compounds recognized for their potential therapeutic applications in conditions of metal overload and oxidative stress. By presenting supporting experimental data, detailed methodologies, and visual workflows, this document aims to be a valuable resource for researchers in pharmacology, medicinal chemistry, and materials science.

The ability of a molecule to bind metal ions, or chelate, is critical in mitigating the toxic effects of metal dysregulation. Hydroxybenzoic acids, characterized by the presence of a carboxylic acid group and one or more hydroxyl groups on a benzene ring, are effective chelators of essential and toxic metal ions. The position and number of hydroxyl groups significantly influence their chelating efficacy. This guide focuses on a comparative study of prominent hydroxybenzoic acids, including salicylic acid (2-hydroxybenzoic acid), gentisic acid (2,5-dihydroxybenzoic acid), protocatechuic acid (3,4-dihydroxybenzoic acid), 2,3-dihydroxybenzoic acid, and gallic acid (3,4,5-trihydroxybenzoic acid).

Quantitative Comparison of Metal-Chelating Properties

The stability of the complex formed between a ligand (the chelator) and a metal ion is a key indicator of its chelating strength. This is quantitatively expressed by the stability constant (log K). A higher log K value signifies a more stable complex and, consequently, a stronger chelating agent. The following tables summarize the stability constants for various hydroxybenzoic acids with biologically significant metal ions.

Table 1: Stability Constants (log β) of Hydroxybenzoic Acid Complexes with Iron(III)

Hydroxybenzoic Acidlog β₁ (1:1)log β₂ (1:2)log β₃ (1:3)Experimental Conditions
3,4-Dihydroxybenzoic Acid17.6829.7946.27Aqueous solution[1]
Salicylhydroxamic Acid*---K = 5.9 x 10³ (Overall) at 25°C, pH 3[2][3]
N-phenylbenzohydroxamic acid derivatives10.5 - 11.519.5 - 21.526.5 - 29.0Potentiometric, various conditions[4][5]

Note: Salicylhydroxamic acid is a derivative of salicylic acid and is included for its structural relevance and available data.

Table 2: Stability Constants (log K) of Hydroxybenzoic Acid Complexes with Divalent Metal Ions

Hydroxybenzoic AcidMetal Ionlog K₁ (1:1)log K₂ (1:2)Experimental Conditions
2,3-Dihydroxybenzoic AcidCo(II)8.5515.0350% v/v 1,2-propanediol–water, 303 K, I=0.16 M[6]
2,3-Dihydroxybenzoic AcidNi(II)8.9015.5350% v/v 1,2-propanediol–water, 303 K, I=0.16 M[6]
2,3-Dihydroxybenzoic AcidCu(II)11.7521.3650% v/v 1,2-propanediol–water, 303 K, I=0.16 M[6]
2,3-Dihydroxybenzoic AcidZn(II)8.7715.7150% v/v 1,2-propanediol–water, 303 K, I=0.16 M[6]
3,4-DihydroxybenzaldehydeCu(II)4.51-0.2 M MES buffer (pH 5.6), 30°C[7]
3,4-DihydroxybenzaldehydeZn(II)1.53-0.2 M MES buffer (pH 5.6), 37°C[7]
Salicylhydroxamic Acid Co(II)--K = 5.2 x 10³ (Overall) at 25°C, pH 7[2][3]
Salicylhydroxamic AcidCu(II)--K = 1.4 x 10³ (Overall) at 25°C, pH 6[2][3]

*Note: 3,4-Dihydroxybenzaldehyde is structurally similar to 3,4-dihydroxybenzoic acid. *Note: Salicylhydroxamic acid is a derivative of salicylic acid.

Table 3: Stability Constants of Gallic Acid with Various Metal Ions

Metal IonStoichiometry (Metal:Ligand)Stability Constant (K)Experimental Conditions
As(III)1:21.21 x 10⁹ (log K ≈ 9.08)pH 5.8, 30°C[8]
Cd(II)1:21.52 x 10⁹ (log K ≈ 9.18)pH 5.8, 30°C[8]
Hg(II)1:21.31 x 10⁹ (log K ≈ 9.12)pH 5.8, 30°C[8]
Pb(II)1:21.42 x 10⁹ (log K ≈ 9.15)pH 5.8, 30°C[8]

Experimental Protocols

Accurate determination of metal-chelating properties relies on standardized experimental protocols. Below are detailed methodologies for key experiments cited in the study of hydroxybenzoic acids.

Potentiometric Titration for Stability Constant Determination

This method is used to determine the proton-ligand and metal-ligand stability constants by monitoring the pH of a solution as a titrant is added.

Materials:

  • pH meter with a glass electrode (resolution of 0.1 mV)

  • Thermostated titration vessel

  • Microburette

  • Stock solutions of the hydroxybenzoic acid, metal salt (e.g., metal chloride or nitrate), standardized strong acid (e.g., HCl), and standardized carbonate-free strong base (e.g., NaOH or KOH).

  • Inert salt for maintaining constant ionic strength (e.g., KCl or NaNO₃).

Procedure:

  • Electrode Calibration: Calibrate the pH electrode system by titrating a known concentration of strong acid with a standardized strong base in the same ionic medium and at the same temperature as the experimental titrations. This allows for the determination of the standard electrode potential (E₀) and the Nernstian slope.

  • Ligand Protonation Titration: Titrate a solution containing the hydroxybenzoic acid and a strong acid with the standardized strong base. The ionic strength should be kept constant.

  • Metal-Ligand Titration: Titrate a solution containing the hydroxybenzoic acid, the metal salt, and a strong acid with the standardized strong base, maintaining the same ionic strength and temperature.

  • Data Analysis: The titration data (volume of titrant vs. pH or mV) is processed using a computer program (e.g., MINIQUAD75, Hyperquad) to refine the protonation constants of the ligand and the stability constants of the metal-ligand complexes that best fit the experimental data.[6][9]

UV-Vis Spectrophotometry and Job's Method of Continuous Variation

UV-Vis spectrophotometry can be used to determine the stoichiometry of a metal-ligand complex. Job's method is a widely used approach for this purpose.

Materials:

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes

  • Stock solutions of the metal salt and the hydroxybenzoic acid of the same molar concentration.

  • Buffer solution to maintain a constant pH.

Procedure:

  • Preparation of Solutions: Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but the mole fraction of each component varies. For example, prepare solutions with metal:ligand volume ratios of 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, and 1:9 from equimolar stock solutions.

  • Spectrophotometric Measurement: Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex. Measure the absorbance of each prepared solution at this λ_max.

  • Job's Plot: Plot the absorbance as a function of the mole fraction of the ligand.

  • Determination of Stoichiometry: The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 indicates a 2:1 ligand-to-metal ratio.[2][10][11][12][13][14]

Ferrozine Assay for Iron(II) Chelating Activity

This colorimetric assay is based on the competition between the chelating agent and ferrozine for ferrous ions.

Materials:

  • Microplate reader

  • 96-well microplates

  • Ferrous sulfate (FeSO₄) solution (e.g., 0.3 mM)

  • Ferrozine solution (e.g., 0.8 mM)

  • Solutions of the hydroxybenzoic acids at various concentrations.

  • EDTA solution as a positive control.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, mix the hydroxybenzoic acid sample solution with the ferrous sulfate solution.

  • Addition of Ferrozine: Add the ferrozine solution to the wells to initiate the color-forming reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 10 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 562 nm. The presence of a chelating agent will result in a decrease in the red-colored ferrozine-Fe(II) complex, and thus a lower absorbance.

  • Calculation of Chelating Activity: The percentage of iron-chelating activity is calculated using the formula: % Chelating Activity = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without the chelator) and A_sample is the absorbance in the presence of the hydroxybenzoic acid.[2][15][16]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of experiments for evaluating the metal-chelating properties of hydroxybenzoic acids.

Experimental_Workflow cluster_stoichiometry Stoichiometry Determination cluster_stability Stability Constant Determination cluster_activity Chelating Activity Assay start Start: Select Hydroxybenzoic Acids prepare_solutions Prepare Stock Solutions (Ligand, Metal Salts, Buffers) start->prepare_solutions jobs_method Job's Method of Continuous Variation prepare_solutions->jobs_method potentiometric Potentiometric Titration prepare_solutions->potentiometric ferrozine_assay Ferrozine Assay (for Fe(II)) prepare_solutions->ferrozine_assay uv_vis UV-Vis Spectrophotometry jobs_method->uv_vis Measure Absorbance compare_data Compile and Compare Data (log K, Stoichiometry, % Activity) uv_vis->compare_data data_analysis Data Analysis with Specialized Software potentiometric->data_analysis data_analysis->compare_data microplate_reader Measure Absorbance at 562 nm ferrozine_assay->microplate_reader microplate_reader->compare_data end End: Comparative Analysis compare_data->end

Caption: Workflow for the comparative study of metal-chelating properties.

Metal_Chelation_Mechanism metal_ion Free Metal Ion (e.g., Fe³⁺, Cu²⁺) complex Metal-Ligand Complex (Chelate) metal_ion->complex Coordination Bonds hydroxybenzoic_acid Hydroxybenzoic Acid (Ligand) hydroxybenzoic_acid->complex Donates Electrons stabilization Stabilization and Reduced Reactivity of Metal Ion complex->stabilization

Caption: The fundamental mechanism of metal chelation by hydroxybenzoic acids.

References

A Comparative Guide to Confirming the Purity of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for determining the purity of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid. The purity of this compound is critical for its application as a versatile building block in organic synthesis, particularly in the development of novel molecules with potential biological activity.[1] This document outlines a standard reversed-phase HPLC protocol and compares the expected purity with commercially available alternatives, supported by experimental data principles for aromatic carboxylic acids.

Comparative Purity Data

The purity of this compound is a key factor for its use in research and development. Commercially available products typically offer a purity of 97-98%.[2][3] The HPLC method detailed below is designed to achieve a limit of quantification that allows for the accurate determination of purity within this range and the detection of potential impurities.

Product SourceStated Purity (%)HPLC Method
Commercial Supplier A98.0Proprietary
Commercial Supplier B97Proprietary
In-house Analysis ≥ 98.5 (Target) Reversed-Phase HPLC (details below)

Experimental Protocol: Purity Determination by HPLC

This section details a robust HPLC method for the purity assessment of this compound. The method is based on established principles for the analysis of aromatic carboxylic acids.[4][5]

1. Materials and Reagents:

  • Sample: this compound

  • Reference Standard: A certified reference standard of this compound (if available) or a well-characterized batch.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water, HPLC grade

  • Mobile Phase B: Acetonitrile, HPLC grade

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Analytical column: C18, 5 µm, 4.6 x 150 mm (or equivalent).

  • Data acquisition and processing software.

3. Chromatographic Conditions:

ParameterValue
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-2 min: 30% B2-15 min: 30% to 70% B15-18 min: 70% B18-20 min: 70% to 30% B20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 25 minutes

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Dissolve the sample in the diluent (Acetonitrile/Water, 50:50) and make up to the mark.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Determination

The following diagram illustrates the logical workflow for the HPLC-based purity analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Comparison with Alternative Methods

While reversed-phase HPLC is the most common and robust method for the purity determination of aromatic carboxylic acids, other techniques can be employed, each with its own advantages and disadvantages.

  • Mixed-Mode Chromatography: This technique can be beneficial for separating polar compounds that show poor retention on traditional C18 columns.[4][6] It combines reversed-phase and ion-exchange mechanisms, offering alternative selectivity.

  • Ion-Pair Chromatography: The addition of an ion-pairing reagent to the mobile phase can improve the retention and peak shape of ionic compounds like carboxylic acids.[5] However, it can lead to longer column equilibration times and potential for baseline instability.

  • Gas Chromatography (GC): GC can be used for the analysis of volatile carboxylic acids, but it typically requires derivatization to increase the volatility of the analyte, adding a step to the sample preparation process.[5]

For routine purity analysis of this compound, the described reversed-phase HPLC method provides a good balance of simplicity, robustness, and resolving power.

Conclusion

The provided reversed-phase HPLC method offers a reliable and efficient means of confirming the purity of this compound. By employing a standard C18 column and a straightforward mobile phase gradient, this protocol allows for the accurate quantification of the main component and the detection of potential impurities. The target purity of ≥ 98.5% is achievable and can be consistently monitored using this method, ensuring the quality and reliability of this important chemical intermediate for research and drug development applications.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid Derivatives and Related Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid derivatives and structurally related compounds exhibiting anti-inflammatory properties. The information is targeted towards researchers, scientists, and professionals in drug development, offering a consolidated view of available data to inform future design and synthesis of novel anti-inflammatory agents.

The core structure, combining a salicylic acid backbone with a pyrrole moiety, presents a versatile scaffold for developing new therapeutic agents.[1] The hydroxyl and carboxylic acid groups are key for hydrogen bonding, while the pyrrole ring can engage in various interactions with biological targets, thereby influencing enzymatic activity.[1] This guide synthesizes findings from various studies on related benzoic acid and pyrrole derivatives to infer potential SAR trends for the title compound class.

Comparative Analysis of Anti-Inflammatory Activity

Compound IDStructureTarget/AssayActivity (IC50 / % Inhibition)Reference CompoundActivity (IC50 / % Inhibition)
1 This compoundCOX-1/COX-2 (predicted)Data not available--
2 5-Acetamido-2-hydroxybenzoic acidAcetic acid-induced writhingED50 = 4.95 mg/kg--
3 (E)-3-acetyl-6-(3,7-dimethylocta-2,6-dienyloxy)-2,4-dihydroxybenzoic acidSuperoxide anion generationIC50 < 4 µg/mL--
4 (E)-3-acetyl-4-(3,7-dimethylocta-2,6-dienyloxy)-2,6-dihydroxybenzoic acidSuperoxide anion generationIC50 < 4 µg/mL--
5 5-Benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acidMouse phenylquinone writhingHigh potency--
6 4-(p-Methoxybenzoyl)-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acidMouse phenylquinone writhingHigh potency--
7 2-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]acetic acid derivative (4h)COX-2 InhibitionpIC50 = 7.11IbuprofenpIC50 = 6.44
8 2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrol-1-yl]acetic acid derivative (4k)COX-2 InhibitionHigh activityCelecoxib-

Key Structure-Activity Relationship Insights

From the compiled data on related compounds, several key SAR trends can be inferred for the design of novel this compound-based anti-inflammatory agents:

  • The Salicylic Acid Moiety : The 2-hydroxybenzoic acid scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is crucial for their activity.[2] Modifications to this core can significantly impact efficacy.

  • Substituents on the Benzoic Acid Ring : The introduction of various substituents on the benzoic acid ring can modulate anti-inflammatory activity. For instance, the addition of bulky, lipophilic groups can enhance potency.[3]

  • The Pyrrole Ring : The pyrrole moiety is a key component that can be modified to alter the biological activity profile.[1] Studies on related pyrrole derivatives suggest that substitutions on the pyrrole ring can lead to potent COX-2 inhibitors.[4]

  • The Linker between the Rings : While the title compound has a direct linkage, the introduction of different linkers (e.g., amide, acyl) between the pyrrole and benzoic acid moieties can lead to compounds with significant anti-inflammatory and analgesic properties.[5]

Experimental Protocols

The following is a generalized protocol for the carrageenan-induced paw edema assay, a common in vivo model for evaluating the anti-inflammatory activity of novel compounds, based on descriptions from multiple sources.[2][6]

Objective: To assess the in vivo anti-inflammatory activity of test compounds by measuring their ability to inhibit paw edema induced by carrageenan in rats.

Materials:

  • Wistar rats (180-200 g)

  • Test compounds and reference drug (e.g., Diclofenac)

  • 1% (w/v) solution of carrageenan in sterile saline

  • Vehicle (e.g., 2% starch solution)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into groups (n=6): a control group, a reference standard group, and test groups receiving different doses of the compounds.

  • Compound Administration: Test compounds and the reference drug are suspended in the vehicle and administered intraperitoneally 40 minutes before the carrageenan injection. The control group receives only the vehicle.

  • Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected subplantarly into the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 3, and 5 hours after the carrageenan injection.

  • Data Analysis: The percentage increase in paw volume and the percentage of edema inhibition are calculated. Statistical analysis is performed to determine the significance of the results.

Visualizing Structure-Activity Relationships and Workflows

To better understand the relationships and processes involved in SAR studies of these compounds, the following diagrams are provided.

SAR_Logic cluster_core Core Scaffold cluster_mods Structural Modifications cluster_activity Biological Activity Core This compound Mod1 Substituents on Benzoic Acid Ring Core->Mod1 Mod2 Substituents on Pyrrole Ring Core->Mod2 Mod3 Alteration of Linker Core->Mod3 Activity Anti-inflammatory Potency (IC50) Mod1->Activity Mod2->Activity Mod3->Activity

Caption: Logical flow of structure-activity relationship (SAR) studies.

Experimental_Workflow start Compound Synthesis and Characterization in_vitro In Vitro Assays (e.g., COX Inhibition) start->in_vitro Primary Screening in_vivo In Vivo Models (e.g., Carrageenan-induced Paw Edema) in_vitro->in_vivo Promising Candidates data_analysis Data Analysis (IC50/ED50 Calculation) in_vivo->data_analysis sar SAR Determination data_analysis->sar

Caption: General experimental workflow for evaluating anti-inflammatory agents.

References

Safety Operating Guide

Personal protective equipment for handling 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid. It offers procedural, step-by-step guidance for safe operations and disposal.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazards.[1] Adherence to the recommended personal protective equipment (PPE) is mandatory to mitigate risks.

Hazard Statement Description
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H335May cause respiratory irritation.[1]

A comprehensive list of recommended PPE is detailed below.

Protection Type Specific Equipment Standard
Eye/Face Protection Chemical splash goggles or safety glasses. A face shield is required when there is a risk of splashing or explosion.[2][3][4]ANSI Z.87.1 1989[2][4]
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene). A lab coat must be worn and fully buttoned.[2][5]
Hand Protection Disposable nitrile or neoprene gloves should be inspected before use and changed upon any contact with the chemical.[2][6]
Respiratory Protection Use in a well-ventilated area. If dust or fumes are likely to be generated, a respirator is required.[2][3][5]
Footwear Closed-toe and closed-heel shoes that cover the entire foot.[2]

Operational Plan for Safe Handling

Follow these procedural steps to ensure the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood.[7]

  • Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Before starting, inspect all PPE for integrity.

2. Handling the Chemical:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][5]

  • Wear the appropriate PPE as detailed in the table above.[1]

  • Avoid contact with skin and eyes.[5]

  • Wash hands thoroughly after handling.[5]

3. In Case of Exposure:

  • If on skin: Wash with plenty of soap and water.[1][5] If skin irritation occurs, seek medical advice.[5]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][5] If eye irritation persists, seek medical advice.[5]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[5] Call a poison center or doctor if you feel unwell.[5]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection: Collect waste material in a suitable, labeled, and closed container.[5]

  • Disposal Route: Dispose of the contents and container to an approved waste disposal plant.[5] Follow all local, state, and federal regulations for chemical waste disposal.

  • Contaminated PPE: Contaminated gloves and other disposable PPE should be disposed of as chemical waste.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Gather Materials prep_workspace->prep_materials weigh Weigh Chemical prep_materials->weigh transfer Transfer to Reaction Vessel weigh->transfer spill Spill weigh->spill If Spill Occurs decontaminate Decontaminate Workspace transfer->decontaminate exposure Personal Exposure transfer->exposure If Exposure Occurs dispose_waste Dispose of Chemical Waste decontaminate->dispose_waste dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.